trans-1-Iodo-1-Hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-iodohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPXMNNQGXDDV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-98-7 | |
| Record name | trans-1-Iodo-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-1-Iodo-1-Hexene chemical properties
An In-Depth Technical Guide to trans-1-Iodo-1-Hexene: Properties, Synthesis, and Applications
Introduction
trans-1-Iodo-1-Hexene, also known by its IUPAC name (E)-1-iodohex-1-ene, is a versatile vinyl iodide compound that serves as a crucial building block in organic synthesis.[1][2] Its utility is primarily derived from the carbon-iodine bond on a stereodefined double bond, which makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and handling considerations for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Structure
Proper identification is paramount for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers:
-
Systematic IUPAC Name: (E)-1-iodohex-1-ene[1]
-
Common Synonyms: trans-1-Iodo-1-Hexene, trans-1-Hexenyl Iodide, (1E)-1-Iodo-1-hexene[1][2][3]
-
InChIKey: TUAPXMNNQGXDDV-AATRIKPKSA-N[1]
The '(E)' stereodescriptor and 'trans' prefix indicate that the butyl group and the iodine atom are on opposite sides of the carbon-carbon double bond, a critical feature influencing its reactivity and the stereochemistry of its products.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is essential for its purification, characterization, and application in reactions.
Physical Properties
trans-1-Iodo-1-Hexene is typically a brown or colorless liquid under standard conditions.[2] Its key physical properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Weight | 210.06 g/mol | [1][5] |
| Appearance | Brown liquid | [2] |
| Boiling Point (est.) | 151.64 °C (424.79 K) | [7] |
| Density (est.) | 1.452 g/cm³ | [7] |
| Refractive Index (n20/D) | 1.509 | [7] |
| LogP (Octanol/Water) | 3.125 | [3] |
| Purity (Typical) | ≥97% (GC) | [2][5] |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data are characteristic of trans-1-Iodo-1-Hexene.
-
¹H NMR Spectroscopy: Proton NMR is crucial for confirming the trans stereochemistry. The vinylic protons (H-C=C-I) are expected to appear as a doublet of doublets with a large coupling constant (J), typically around 14-15 Hz, which is characteristic of a trans relationship. The proton on the iodine-bearing carbon (C1) will be shifted further downfield compared to the proton on C2.
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals. The vinylic carbons are of particular interest, with the iodine-substituted carbon (C1) appearing at a characteristic upfield shift due to the heavy atom effect of iodine, while the adjacent carbon (C2) will be further downfield.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include C-H stretching from the alkyl chain and vinylic C-H bonds. A weak but sharp absorption around 1640 cm⁻¹ is indicative of the C=C double bond stretching.[8]
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 210.[1] A prominent peak at m/z 83 (M-I)⁺ resulting from the loss of the iodine atom is also characteristic. The isotopic pattern of iodine is not a factor as it is monoisotopic (¹²⁷I). Predicted collision cross-section data for various adducts are also available.[6]
Synthesis Protocol: Hydroboration-Iodination of 1-Hexyne
The most common and stereoselective method for preparing trans-1-Iodo-1-Hexene is through the hydroboration of a terminal alkyne (1-hexyne), followed by iodination. This process ensures the formation of the desired trans isomer with high fidelity. The anti-Markovnikov addition of the borane is key to placing the functional group at the terminal position.[9]
Causality of Experimental Choices:
-
Hydroboration: Using borane (BH₃) or its complexes (e.g., BH₃·THF) allows for the syn-addition of H and B across the triple bond.[10][11] The boron atom, being the electrophile, adds to the less substituted carbon of the alkyne due to both steric and electronic effects, leading to an anti-Markovnikov vinylborane intermediate.[9]
-
Iodination: The subsequent reaction of the vinylborane with iodine (I₂) in the presence of a base (like NaOH) proceeds with retention of configuration. The borane group is replaced by an iodine atom, preserving the trans stereochemistry established in the hydroboration step.
Detailed Experimental Workflow:
Materials:
-
1-Hexyne
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Hydroboration: Dissolve 1-hexyne (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the BH₃·THF solution (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the vinylborane.
-
Iodination: Cool the reaction mixture back to 0 °C. Add the 3M NaOH solution (3.0 eq) dropwise. In a separate flask, dissolve iodine (I₂, 1.1 eq) in THF and add this solution dropwise to the reaction mixture at 0 °C. The dark color of iodine should persist initially and then fade.
-
Workup: After the iodine addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by adding saturated sodium thiosulfate solution until the dark color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure trans-1-Iodo-1-Hexene.
-
Validation: Confirm the structure and purity of the final product using NMR and GC-MS analysis.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of trans-1-Iodo-1-Hexene.
Chemical Reactivity and Synthetic Applications
The synthetic power of trans-1-Iodo-1-Hexene lies in the reactivity of its vinyl iodide group. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the stereospecific formation of more complex molecules.
Key Reactions:
-
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a substituted alkene (R-CH=CH-Butyl).
-
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form an enyne.
-
Heck Coupling: Reaction with an alkene to form a substituted diene.
-
Stille Coupling: Reaction with an organostannane reagent (R-SnR'₃) to create a new C-C bond.
These reactions are foundational in modern drug discovery and materials science, enabling the precise construction of molecular scaffolds. The trans configuration of the starting material is typically retained in the product, providing excellent stereochemical control.
General Cross-Coupling Workflow
Caption: Utility of trans-1-Iodo-1-Hexene in cross-coupling.
Safety and Handling
As a reactive chemical intermediate, proper handling of trans-1-Iodo-1-Hexene is essential.
-
Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It is also considered an irritant.[1] Like many organoiodides, it should be handled with care, as it may be unstable to light and moisture over long periods.[2]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[12][13] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.[2][12] Long-term storage at -20°C is recommended for optimal stability.[2] It is stable for at least two years under these conditions.[2]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12][13] Avoid allowing the material to enter drains or waterways.[12]
Conclusion
trans-1-Iodo-1-Hexene is a valuable and highly specific reagent in organic chemistry. Its well-defined stereochemistry, combined with the reactivity of the vinyl iodide functional group, makes it an indispensable tool for the synthesis of complex organic molecules. A firm grasp of its physicochemical properties, stereoselective synthesis, and reactivity profile allows researchers to leverage its full potential in designing innovative synthetic routes in pharmaceutical and materials science research.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5362933, trans-1-Iodo-1-hexene. [Link]
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LookChem. trans-1-Iodo-1-Hexene. [Link]
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Cheméo. Chemical Properties of 1-Hexene, 1-iodo-, (E)- (CAS 16644-98-7). [Link]
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National Institute of Standards and Technology. 1-Hexene, 1-iodo-, (E)-. [Link]
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Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]
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Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. [Link]
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Chemistry Steps. Hydroboration-Oxidation of Alkenes. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 1-Hexene. [Link]
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PubChemLite. Trans-1-iodo-1-hexene (C6H11I). [Link]
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International Labour Organization. ICSC 0490 - 1-HEXENE. [Link]
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ResearchGate. IR spectra of 1-hexene. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-1-Iodohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for (E)-1-iodohex-1-ene, a valuable building block in organic synthesis. As a vinyl iodide, its characterization presents unique features that are critical for researchers in synthetic chemistry and drug development to understand. This document moves beyond a simple listing of data, offering in-depth interpretations grounded in established chemical principles and field-proven insights.
Introduction: The Significance of (E)-1-Iodohex-1-ene
(E)-1-Iodohex-1-ene (CAS No. 16644-98-7) is a key intermediate in a variety of organic transformations, most notably in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals. The stereochemistry and purity of this vinyl iodide are paramount for the success of these subsequent reactions. Therefore, its unambiguous characterization through spectroscopic methods is a critical first step in any synthetic workflow. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Synthesis and Potential Impurities
A common and stereoselective method for the synthesis of (E)-1-iodohex-1-ene is the hydroiodination of 1-hexyne. This reaction typically proceeds via an anti-addition of hydrogen iodide across the triple bond, yielding the desired (E)-isomer.
Reaction Scheme:
Potential impurities arising from this synthesis can include:
-
Starting material (1-hexyne): Incomplete reaction can lead to the presence of the starting alkyne.
-
(Z)-1-iodohex-1-ene: While the anti-addition is generally favored, trace amounts of the syn-addition product, the (Z)-isomer, may be present.
-
2-iodohex-1-ene: Markovnikov addition of HI to 1-hexyne would result in this regioisomer.
-
1,2-diiodohexane: Over-addition of HI to the product can lead to the saturated diiodide.
Understanding these potential byproducts is crucial for accurate interpretation of the spectroscopic data.
¹H NMR Spectroscopy: Unraveling the Vinylic System
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of (E)-1-iodohex-1-ene, providing information on the connectivity and stereochemistry of the molecule.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (E)-1-iodohex-1-ene in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12 ppm is sufficient.
-
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H¹ (CHI) | ~6.0-6.2 | Doublet of triplets (dt) | JH¹H² ≈ 14 Hz, JH¹H³ ≈ 1.5 Hz |
| H² (CH=C) | ~6.4-6.6 | Doublet of triplets (dt) | JH¹H² ≈ 14 Hz, JH²H³ ≈ 7 Hz |
| H³ (CH₂) | ~2.0-2.2 | Quartet (q) | JH²H³ ≈ 7 Hz, JH³H⁴ ≈ 7 Hz |
| H⁴, H⁵ (CH₂CH₂) | ~1.2-1.5 | Multiplet (m) | - |
| H⁶ (CH₃) | ~0.8-1.0 | Triplet (t) | JH⁵H⁶ ≈ 7 Hz |
In-Depth Interpretation of the ¹H NMR Spectrum
The most diagnostic signals in the ¹H NMR spectrum of (E)-1-iodohex-1-ene are those of the vinylic protons (H¹ and H²).
-
Chemical Shifts: The vinylic protons appear in the downfield region (6.0-7.0 ppm) due to the deshielding effect of the carbon-carbon double bond. The proton attached to the same carbon as the iodine (H¹) is typically found slightly upfield compared to the other vinylic proton (H²) due to the electronic effects of the iodine atom.
-
Splitting Pattern: The description of the vinylic protons as two "double triplets" is a key identifier.[1]
-
H¹ (CHI): This proton is coupled to H² with a large trans-vicinal coupling constant (JH¹H² ≈ 14 Hz), which is characteristic of protons in an (E)-alkene configuration. It is also coupled to the two protons of the adjacent methylene group (H³) with a smaller allylic coupling constant (JH¹H³ ≈ 1.5 Hz), resulting in a doublet of triplets.
-
H² (CH=C): This proton is also coupled to H¹ with the same large trans-vicinal coupling constant (JH¹H² ≈ 14 Hz). Additionally, it exhibits a larger vicinal coupling to the adjacent methylene protons (H³) with a coupling constant of JH²H³ ≈ 7 Hz, also resulting in a doublet of triplets.
-
-
Aliphatic Protons: The remaining signals correspond to the butyl chain. The methylene group adjacent to the double bond (H³) appears as a quartet around 2.0-2.2 ppm due to coupling with both the vinylic proton H² and the neighboring methylene group H⁴. The other methylene groups (H⁴ and H⁵) appear as a complex multiplet in the typical aliphatic region (1.2-1.5 ppm), and the terminal methyl group (H⁶) appears as a triplet around 0.9 ppm.
Diagram of ¹H NMR Splitting Pattern for Vinylic Protons:
Sources
trans-1-Iodo-1-Hexene mass spectrometry fragmentation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of trans-1-Iodo-1-Hexene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of trans-1-iodo-1-hexene. Designed for researchers, chemists, and analytical scientists, this document elucidates the core fragmentation pathways, rationalizes the formation of key fragment ions, and offers practical, field-proven protocols for its analysis. By integrating foundational principles of mass spectrometry with specific spectral data, this guide serves as an authoritative resource for the structural characterization of vinyl iodides and related halogenated olefins.
Introduction: The Analytical Challenge of Vinyl Iodides
trans-1-Iodo-1-hexene (C₆H₁₁I) is a valuable synthetic intermediate whose reactivity is defined by the interplay between its carbon-carbon double bond and the carbon-iodine bond.[1] Characterizing such molecules and monitoring their conversion in chemical reactions requires robust analytical techniques capable of providing unambiguous structural information. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a cornerstone technique for this purpose, offering high-resolution separation and detailed structural insights through reproducible fragmentation patterns.[2]
Understanding the fragmentation of trans-1-iodo-1-hexene is not merely an academic exercise. It is critical for confirming its identity, distinguishing it from isomers, and identifying related impurities or byproducts in a reaction mixture. This guide explains the causality behind the fragmentation, moving from the initial ionization event to the formation of the stable ions that constitute the mass spectrum.
The Ionization Process and the Molecular Ion
When a molecule of trans-1-iodo-1-hexene enters the ion source of a mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[4]
M(g) + e⁻ → [M•]⁺(g) + 2e⁻ [5]
For trans-1-iodo-1-hexene, with a molecular formula of C₆H₁₁I and a molecular weight of approximately 210.06 g/mol , the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 210.[1][6][7]
[CH₃(CH₂)₃CH=CHI]⁺• at m/z = 210
The presence of this peak is the first and most direct confirmation of the compound's molecular weight. Iodine is monoisotopic (¹²⁷I), which simplifies the molecular ion region of the spectrum as there are no isotopic peaks from the halogen to consider, unlike with chlorine or bromine.[8]
Core Fragmentation Pathways and Mechanistic Insights
The excess energy imparted during ionization renders the molecular ion unstable, causing it to decompose into smaller, more stable fragments.[4] The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. For trans-1-iodo-1-hexene, the fragmentation is primarily dictated by the C-I bond, the weakest bond in the molecule, and the presence of the π-system.
Primary Fragmentation: Cleavage of the Carbon-Iodine Bond
The most facile fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[9] The C-I bond is significantly weaker than the C-C and C-H bonds, making its scission the most probable initial fragmentation event. This cleavage can occur in two ways, but one is strongly favored:
-
Loss of an Iodine Radical (•I): This is the dominant pathway, resulting in the formation of a hexenyl carbocation at m/z 83. The stability of this vinyl cation, while not as high as an allylic cation, is sufficient for it to be a major ion in the spectrum.
[C₆H₁₁I]⁺• → [C₆H₁₁]⁺ + •I (m/z 210) → (m/z 83)
-
Loss of a Hexenyl Radical (•C₆H₁₁): This pathway would form an iodine cation [I]⁺ at m/z 127. This cleavage is observed in the mass spectra of some iodoalkanes.[10]
The loss of the iodine atom is a highly characteristic fragmentation for iodo-compounds and is often a prominent feature in their mass spectra.[2]
Fragmentation of the Hydrocarbon Backbone
Once the hexenyl cation [C₆H₁₁]⁺ is formed, it undergoes further fragmentation characteristic of unsaturated hydrocarbon chains. These processes involve cleavage at various points along the alkyl chain, often leading to the formation of stable carbocations. The major observed peaks at m/z 55 and 41 are products of these subsequent fragmentations.[1]
-
Formation of [C₄H₇]⁺ (m/z 55): Cleavage of the C₃-C₄ bond in the hexenyl cation with an associated hydrogen rearrangement can lead to the formation of a stable C₄H₇⁺ ion. This is a common fragment in hexene derivatives.
-
Formation of [C₃H₅]⁺ (m/z 41): This ion, corresponding to the allyl cation, is particularly stable due to resonance. Its formation from the hexenyl cation or subsequent fragments is highly favored and is often the base peak (the most abundant ion) in the mass spectra of C₅ or larger alkenes.[3]
The following diagram illustrates the primary fragmentation cascade for trans-1-iodo-1-hexene.
Caption: Primary EI fragmentation pathway of trans-1-iodo-1-hexene.
Data Presentation and Spectral Interpretation
The electron ionization mass spectrum of trans-1-iodo-1-hexene is characterized by a set of key ions. The data compiled from the NIST Mass Spectrometry Data Center provides a clear picture of the molecule's fragmentation behavior.[1][6]
| m/z | Proposed Ion Structure | Formula | Fragmentation Origin | Significance |
| 210 | [CH₃(CH₂)₃CH=CHI]⁺• | [C₆H₁₁I]⁺ | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 83 | [CH₃(CH₂)₃CH=CH]⁺ | [C₆H₁₁]⁺ | M - •I | Key fragment showing loss of iodine. |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Fragmentation of [C₆H₁₁]⁺ | Common fragment from the C₄ part of the chain. |
| 41 | [CH₂=CH-CH₂]⁺ | [C₃H₅]⁺ | Fragmentation of larger cations | Highly stable allyl cation; often the base peak. |
Experimental Protocol: GC-MS Analysis
This section provides a self-validating protocol for the analysis of trans-1-iodo-1-hexene using a standard Gas Chromatography-Mass Spectrometry system.
Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent in which the analyte is soluble. n-Hexane or ethyl acetate are suitable choices.
-
Dilution: Prepare a dilute solution of the trans-1-iodo-1-hexene sample (e.g., ~100 µg/mL). High concentrations can lead to column overloading and source contamination.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial with a septum cap.
Instrumentation and Parameters
The following parameters are typical for a standard benchtop GC-MS system.[11][12]
-
Gas Chromatograph (GC)
-
Injection Port: Split/Splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to handle the concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5MS (or equivalent) 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 350.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
Data Analysis Workflow
-
Acquisition: Run the sample using the parameters above.
-
Peak Identification: Identify the chromatographic peak corresponding to trans-1-iodo-1-hexene based on its retention time.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.
-
Interpretation & Verification:
-
Confirm the presence of the molecular ion at m/z 210.
-
Identify the key fragment ions at m/z 83, 55, and 41.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for definitive confirmation.
-
The following diagram outlines the logical workflow for this experimental protocol.
Caption: GC-MS analytical workflow for trans-1-iodo-1-hexene.
Conclusion
The mass spectrometry fragmentation of trans-1-iodo-1-hexene is a predictable and interpretable process governed by fundamental chemical principles. The analysis is anchored by the observation of the molecular ion at m/z 210 and the characteristic neutral loss of an iodine radical to produce the hexenyl cation at m/z 83. Subsequent fragmentations of the hydrocarbon backbone yield a series of smaller, stable cations, including prominent signals at m/z 55 and 41. This well-defined fragmentation pattern provides a reliable fingerprint for the positive identification of the compound in complex matrices, making GC-MS an indispensable tool for its analysis in research and development.
References
-
PubChem. (n.d.). trans-1-Iodo-1-hexene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
NIST. (n.d.). 1-Hexene, 1-iodo-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of trans-1-Iodo-1-Hexene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of trans-1-Iodo-1-Hexene (CAS No. 16644-98-7). As a key building block in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules, a thorough understanding of its physical characteristics is paramount for its effective handling, purification, and application in research and development. This document delves into the molecular and bulk properties of trans-1-Iodo-1-Hexene, supported by established experimental data and detailed analytical protocols. The causality behind the selection of specific characterization techniques is elucidated to provide a deeper understanding of the data presented.
Introduction: The Significance of trans-1-Iodo-1-Hexene
trans-1-Iodo-1-Hexene, with the chemical formula C₆H₁₁I, is a vinyl iodide that serves as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of the carbon-iodine bond at a vinylic position, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The "trans" stereochemistry of the double bond offers a defined three-dimensional arrangement, which is crucial for the stereoselective synthesis of complex target molecules, including natural products and pharmaceutical agents.
A precise knowledge of the physical properties of trans-1-Iodo-1-Hexene is not merely academic; it is a critical prerequisite for its practical application. Properties such as boiling point and density are fundamental for designing effective purification strategies like distillation. Spectroscopic data (NMR, IR, and MS) are indispensable for confirming the identity and purity of the compound, while the refractive index serves as a quick and non-destructive measure of its purity. This guide aims to provide a consolidated and in-depth resource on these essential physical characteristics.
Molecular and Physical Properties
The fundamental physical properties of trans-1-Iodo-1-Hexene are summarized in the table below. These values are a compilation of reported data from various chemical suppliers and databases. It is important to note that some values, particularly for boiling point and density, are often cited as estimates and may vary slightly based on experimental conditions and purity.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁I | [1][2] |
| Molecular Weight | 210.06 g/mol | [1] |
| CAS Number | 16644-98-7 | [1] |
| Appearance | Brownish liquid | [2] |
| Boiling Point | ~151.64 - 160.83 °C (at 760 mmHg) | [3] |
| Density | ~1.45 g/cm³ at 20 °C (estimate) | [3] |
| Refractive Index (n²⁰/D) | 1.509 | [3] |
| Solubility | Soluble in chloroform | [2] |
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of trans-1-Iodo-1-Hexene are critically dependent on various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For trans-1-Iodo-1-Hexene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and stereochemistry.
-
¹H NMR Spectroscopy: The proton NMR spectrum of trans-1-Iodo-1-Hexene is characterized by distinct signals for the vinylic protons and the aliphatic chain. A key feature is the coupling constant between the two vinylic protons, which is typically in the range of 14-15 Hz for a trans configuration. The vinylic proton adjacent to the iodine atom is expected to appear further downfield due to the deshielding effect of the halogen. A discussion among chemists has highlighted the splitting pattern of the alkene protons as a doublet of triplets, arising from coupling to each other and the adjacent methylene group.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The two sp² hybridized carbons of the double bond will have characteristic chemical shifts, with the carbon atom bonded to the iodine appearing at a significantly different shift compared to the other vinylic carbon. The remaining four signals will correspond to the butyl chain.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of trans-1-Iodo-1-Hexene, the following characteristic absorption bands are expected:
-
C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond.[5]
-
=C-H Stretch: The stretching vibration of the vinylic C-H bonds typically appears above 3000 cm⁻¹, in the range of 3020-3100 cm⁻¹.[5]
-
C-H Stretch (aliphatic): The C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ region.[5]
-
C-I Stretch: The carbon-iodine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For trans-1-Iodo-1-Hexene, electron ionization (EI) mass spectrometry is commonly employed.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z ratio of 210, corresponding to the molecular weight of the compound.[1]
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the presence of the iodine atom and the alkyl chain. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds in the alkyl chain. The presence of a peak at m/z 127 is a strong indicator of an iodine-containing compound.[6] The fragmentation of the hexane chain would lead to a series of peaks separated by 14 mass units (CH₂).[7]
Experimental Protocols for Physical Property Determination
The following section outlines the standard experimental procedures for determining the key physical properties of trans-1-Iodo-1-Hexene. The choice of these methods is based on their reliability, accuracy, and the nature of the analyte as a liquid at room temperature.
Boiling Point Determination via Distillation
Rationale: Distillation is a robust method for determining the boiling point of a liquid, especially when a sufficient quantity of the sample is available for purification.[8][9][10][11] This method provides a boiling point range, which is also indicative of the sample's purity. A narrow boiling range suggests a high-purity compound.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place approximately 5-10 mL of trans-1-Iodo-1-Hexene into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. Continue to record the temperature as the distillation proceeds. The boiling point is the temperature range over which the bulk of the liquid distills.
-
Pressure Correction: Record the atmospheric pressure. If the atmospheric pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.
Density Measurement Using a Pycnometer
Rationale: The pycnometer method is a highly accurate and precise technique for determining the density of a liquid.[12][13][14] It relies on measuring the mass of a precisely known volume of the liquid.
Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.
-
Filling the Pycnometer: Fill the pycnometer with trans-1-Iodo-1-Hexene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.
-
Thermostating: Place the filled pycnometer in a constant temperature water bath (e.g., at 20.0 °C) until it reaches thermal equilibrium.
-
Final Mass Measurement: Carefully dry the outside of the pycnometer and weigh it again on the analytical balance.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer
Spectroscopic and Chromatographic Analysis
Rationale: A combination of NMR, IR, and GC-MS is essential for the unambiguous identification and purity assessment of trans-1-Iodo-1-Hexene.
4.3.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of trans-1-Iodo-1-Hexene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[15]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, and number of scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
4.3.2. GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of trans-1-Iodo-1-Hexene in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be designed to effectively separate the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode.[16][17]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The retention time of the peak corresponding to trans-1-Iodo-1-Hexene is used for identification (by comparison with a standard, if available), and the corresponding mass spectrum is analyzed for its molecular ion and fragmentation pattern to confirm the structure. The peak area can be used for quantitative analysis and purity determination.
Visualization of Key Concepts
To further clarify the structural and analytical aspects of trans-1-Iodo-1-Hexene, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and characterization of trans-1-Iodo-1-Hexene.
Conclusion
This technical guide has provided a detailed examination of the physical properties of trans-1-Iodo-1-Hexene, a compound of significant interest in modern organic synthesis. By consolidating available data and presenting robust experimental protocols for its characterization, this document serves as a valuable resource for researchers and professionals in the field. A thorough understanding and application of this knowledge are essential for ensuring the quality, purity, and effective utilization of this versatile chemical building block in the development of new chemical entities.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide on the Boiling Point of trans-1-Iodo-1-Hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the boiling point of trans-1-iodo-1-hexene, a key physicochemical property for its application in research and pharmaceutical development. The document synthesizes theoretical principles with practical experimental guidelines to offer a robust understanding of this parameter. We will explore the structural factors that determine the boiling point, present available data, and detail a validated protocol for its empirical determination. This guide is designed to equip researchers with the necessary knowledge for the effective purification, handling, and application of this versatile synthetic intermediate.
Introduction: The Synthetic Utility of trans-1-Iodo-1-Hexene
trans-1-Iodo-1-hexene, with the chemical formula C₆H₁₁I, is a halogenated alkene of significant interest in organic synthesis.[1][2] Its defined stereochemistry and the presence of a reactive carbon-iodine bond make it a valuable precursor in a multitude of chemical transformations, particularly in the construction of complex molecular frameworks central to drug discovery and materials science. The precise control over reaction conditions is paramount, and a thorough understanding of the compound's physical properties is fundamental to achieving desired synthetic outcomes. The boiling point, in particular, is a critical parameter that dictates purification strategies, such as distillation, and influences the selection of appropriate reaction temperatures and solvents. An accurate knowledge of the boiling point is not merely a matter of record; it is a prerequisite for ensuring purity, optimizing reaction yields, and enabling reproducible scientific results.
Physicochemical Characteristics of trans-1-Iodo-1-Hexene
A summary of the key physicochemical properties of trans-1-iodo-1-hexene is presented below. These data are essential for both theoretical modeling and practical laboratory applications.
Table 1: Physicochemical Properties of trans-1-Iodo-1-Hexene
| Property | Value | Source(s) |
| Chemical Name | (E)-1-iodohex-1-ene | [2] |
| Synonyms | trans-1-Iodo-1-Hexene, trans-1-Hexenyl Iodide | [1][3] |
| CAS Number | 16644-98-7 | [1][2] |
| Molecular Formula | C₆H₁₁I | [1][2] |
| Molecular Weight | 210.06 g/mol | [2] |
| Estimated Boiling Point | 151.64 °C (305.0 F; 424.8 K) | [1] |
| Calculated Normal Boiling Point | 160.83 °C (321.5 F; 433.98 K) | [3] |
| Estimated Density | 1.4517 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.509 | [1] |
Theoretical Framework: Determinants of Boiling Point
The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. For trans-1-iodo-1-hexene, these forces are primarily a combination of van der Waals dispersion forces and dipole-dipole interactions.
-
Van der Waals Forces : These are the predominant intermolecular forces for haloalkanes.[4] The strength of these forces increases with the number of electrons and the surface area of the molecule.[5] Iodine, being a large and highly polarizable atom, contributes significantly to the strength of these dispersion forces.[6] Consequently, iodoalkanes exhibit higher boiling points compared to their chloro- and bromo-alkane counterparts of the same alkyl group.[4][7] For instance, the boiling point of 1-iodohexane is 181 °C, which is substantially higher than that of 1-chlorohexane and 1-bromohexane.[8]
-
Dipole-Dipole Interactions : The carbon-halogen bond is polar, resulting in a net molecular dipole moment that leads to dipole-dipole attractions. While these forces contribute to the overall intermolecular attractions, their effect on the boiling points of haloalkanes is less significant than that of van der Waals forces.[9]
-
Molecular Geometry : The trans-configuration of the double bond in trans-1-iodo-1-hexene results in a more linear and less compact structure compared to its potential branched isomers. This linear shape allows for a larger surface area of contact between molecules, leading to more effective van der Waals interactions and, consequently, a higher boiling point than more spherical isomers.[5]
Experimental Protocol for Boiling Point Determination
The accurate experimental determination of the boiling point is crucial for validating estimated values and for establishing a reliable parameter for purification protocols. Micro-distillation is a suitable method for this purpose, especially when working with small sample quantities.
Methodology: Micro-distillation
Objective: To precisely measure the boiling point of a trans-1-iodo-1-hexene sample at atmospheric pressure.
Apparatus and Materials:
-
Sample of trans-1-iodo-1-hexene (purity ≥97%)
-
Micro-distillation apparatus (e.g., Hickman still)
-
Round-bottom flask (5-10 mL)
-
Calibrated thermometer or thermocouple
-
Heating mantle with magnetic stirring capabilities
-
Boiling chips or a magnetic stir bar
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure:
-
Apparatus Assembly: The micro-distillation apparatus should be meticulously assembled in a fume hood. Ensure all glass joints are securely clamped and sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.
-
Sample Charging: The round-bottom flask is charged with the trans-1-iodo-1-hexene sample and a few boiling chips to promote smooth boiling.
-
Heating: The flask is gently heated using the heating mantle. The stirring should be initiated to ensure even heat distribution.
-
Equilibrium and Data Recording: The heating rate should be controlled to achieve a slow and steady distillation rate (approximately 1-2 drops per second). The temperature is recorded when it stabilizes, which indicates that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of the substance.
-
Post-Distillation: Once the boiling point is determined, the heating is discontinued, and the apparatus is allowed to cool to room temperature before disassembly.
Visualization of Experimental Workflow
The logical flow of the boiling point determination protocol can be visualized as follows:
Caption: A workflow diagram illustrating the key stages of boiling point determination via micro-distillation.
Implications for Drug Development and Synthesis
A well-characterized boiling point for trans-1-iodo-1-hexene is of considerable importance in the pharmaceutical industry.
-
Purification and Quality Control: Fractional distillation is a primary method for purifying volatile compounds.[10] An accurate boiling point allows for the efficient separation of trans-1-iodo-1-hexene from starting materials, byproducts, and its cis-isomer, thereby ensuring high purity of the active pharmaceutical ingredient (API) precursor.
-
Process Optimization: In scaling up synthetic processes, knowledge of the boiling point is essential for designing and optimizing distillation and reaction protocols. It informs the choice of reaction conditions to prevent loss of the compound through evaporation and ensures safe and efficient manufacturing processes.
-
Safety and Handling: Understanding the volatility of a compound, which is directly related to its boiling point, is crucial for establishing safe handling and storage procedures.
Conclusion
The boiling point of trans-1-iodo-1-hexene is a fundamental physical property that underpins its effective use in scientific research and drug development. This guide has provided a detailed overview of the theoretical factors influencing this property, presented available data, and outlined a robust experimental protocol for its determination. By integrating this knowledge, researchers can ensure the purity and quality of trans-1-iodo-1-hexene, leading to more reliable and reproducible outcomes in their synthetic endeavors.
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Solubility of trans-1-Iodo-1-Hexene in organic solvents
An In-Depth Technical Guide to the Solubility of trans-1-Iodo-1-Hexene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of trans-1-Iodo-1-Hexene, a key intermediate in organic synthesis. We delve into the physicochemical properties of the molecule and the foundational principles of solubility to predict its behavior in various organic solvents. This document outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, emphasizing scientific integrity and safety. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility for applications in synthesis, purification, and formulation.
Introduction: The Significance of trans-1-Iodo-1-Hexene
trans-1-Iodo-1-Hexene (CAS No. 16644-98-7) is a vinyl iodide compound increasingly utilized in synthetic organic chemistry.[1][2] Its utility stems from the carbon-iodine bond, which is susceptible to a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), making it a valuable building block for constructing complex organic molecules. The stereochemistry of the trans double bond is often crucial for the desired geometry of the final product.
For professionals in process chemistry and drug development, understanding the solubility of intermediates like trans-1-Iodo-1-Hexene is paramount. Solubility data dictates the choice of solvents for reactions, enables efficient purification through crystallization or extraction, and informs the design of formulation strategies. An accurate solubility profile is not merely academic; it is a critical parameter for process optimization, yield maximization, and overall project efficiency.
Physicochemical Profile of trans-1-Iodo-1-Hexene
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to understanding the solubility of trans-1-Iodo-1-Hexene lies in analyzing its combination of a nonpolar hydrocarbon chain and a polarizable carbon-iodine bond.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁I | [1][2] |
| Molecular Weight | 210.06 g/mol | [2] |
| Appearance | Brown liquid | [3] |
| Boiling Point | ~151.6 °C (estimate) | [1] |
| Density | ~1.45 g/cm³ (estimate) | [1] |
| Octanol/Water Partition Coeff. (logP) | 3.1 - 3.5 | [1][2][4] |
| Hydrogen Bond Donor/Acceptor Count | 0 / 0 | [1] |
The molecule consists of a six-carbon chain, rendering it significantly nonpolar (lipophilic). The carbon-iodine bond introduces polarity due to the difference in electronegativity, and the iodine atom itself is highly polarizable. However, the molecule lacks the ability to form hydrogen bonds.[1] The high logP value strongly indicates that trans-1-Iodo-1-Hexene is lipophilic ("fat-loving") and therefore has a low affinity for water but a high affinity for nonpolar, organic solvents.[1][4]
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An In-Depth Technical Guide to the Stereoselective Synthesis of trans-1-Iodo-1-Hexene from 1-Hexyne
Abstract
The stereoselective synthesis of vinyl iodides, particularly trans-isomers, is a cornerstone of modern organic synthesis, providing critical building blocks for cross-coupling reactions in pharmaceutical and materials science. This guide provides a detailed examination of the synthesis of trans-1-Iodo-1-Hexene from the terminal alkyne 1-hexyne. We will explore the mechanistic underpinnings and provide field-tested protocols for the hydrozirconation-iodination pathway, a method renowned for its high stereoselectivity and functional group tolerance. An alternative radical-based approach is also discussed to provide a comparative framework for researchers. This document is intended for chemical researchers and drug development professionals seeking a robust and reliable methodology for the preparation of trans-vinyl iodides.
Introduction: The Strategic Importance of trans-Vinyl Iodides
Vinyl iodides are highly versatile synthetic intermediates.[1] The carbon-iodine bond, being the weakest among the carbon-halogen bonds, exhibits high reactivity in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This reactivity allows for the mild and efficient formation of carbon-carbon and carbon-heteroatom bonds. The precise stereochemical control in the synthesis of vinyl iodides is paramount, as the geometry of the double bond is typically retained in subsequent coupling reactions, directly influencing the final architecture of the target molecule. trans-1-Iodo-1-Hexene is a model substrate that serves as a gateway to a variety of more complex linear molecules.
The primary challenge in converting a terminal alkyne like 1-hexyne to 1-iodo-1-hexene is achieving high regioselectivity (placement of the iodine at the C1 position) and, crucially, high stereoselectivity (exclusive formation of the trans or E-isomer). While direct hydroiodination of alkynes is possible, it often leads to mixtures of regioisomers and stereoisomers.[1] Therefore, multi-step, metal-mediated approaches have become the gold standard for achieving the desired stereochemical outcome.
Preferred Synthetic Strategy: Hydrozirconation-Iodination
The hydrozirconation of alkynes using zirconocene hydrochloride, commonly known as Schwartz's reagent ((C₅H₅)₂ZrHCl), followed by quenching with an electrophilic iodine source, is a premier method for the synthesis of trans-vinyl iodides.[2][3][4] This method is distinguished by its operational simplicity, broad substrate scope, and, most importantly, its exceptional stereoselectivity.
The Causality of Stereoselection: A Mechanistic Perspective
The remarkable efficiency of this transformation is rooted in the mechanism of the hydrozirconation step.
-
Syn-Addition: The reaction begins with a concerted, syn-addition of the zirconium-hydride (Zr-H) bond across the alkyne triple bond.[5][6] The zirconium atom, being the more electropositive component, adds to the terminal, least sterically hindered carbon of 1-hexyne. This step forms a vinylzirconium intermediate where the alkyl chain and the zirconium complex are cis to each other.
-
Electrophilic Quench with Retention: The subsequent step involves the cleavage of the carbon-zirconium (C-Zr) bond with an electrophile, in this case, molecular iodine (I₂). This iodinolysis reaction proceeds with retention of configuration . The iodine atom directly replaces the zirconium moiety without inverting the stereocenter.
The combination of a syn-hydrozirconation followed by a retentive iodinolysis logically culminates in the formation of the trans-vinyl iodide as the exclusive product.
Experimental Protocol: Hydrozirconation-Iodination
This protocol is a self-validating system. Successful execution will yield the desired product with high purity, verifiable by ¹H NMR spectroscopy, which will show a characteristic large coupling constant (J ≈ 14-15 Hz) for the trans-vinylic protons.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Hexyne | C₆H₁₀ | 82.15 | 10.0 | 1.0 |
| Schwartz's Reagent | (C₅H₅)₂ZrHCl | 257.87 | 11.0 | 1.1 |
| Iodine (I₂) | I₂ | 253.81 | 12.0 | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |
| Saturated Na₂S₂O₃(aq) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Inert Atmosphere: All glassware must be oven- or flame-dried and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Schwartz's reagent is sensitive to air and moisture.[7]
-
Reagent Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, suspend Schwartz's reagent (11.0 mmol, 2.84 g) in anhydrous THF (30 mL).
-
Alkyne Addition: To the stirred suspension, add 1-hexyne (10.0 mmol, 0.82 g, ~1.14 mL) via syringe at room temperature. The suspension will typically become a clearer, yellowish solution over 20-30 minutes as the hydrozirconation proceeds. Allow the reaction to stir for 1 hour to ensure complete formation of the vinylzirconium intermediate.
-
Iodination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Prepare a solution of iodine (12.0 mmol, 3.05 g) in anhydrous THF (20 mL). Add this iodine solution dropwise to the cold vinylzirconium solution. A rapid color change is typically observed. After the addition is complete, allow the mixture to warm slowly to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark color of excess iodine has dissipated. Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL). Wash the organic layer sequentially with saturated Na₂S₂O₃ (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure trans-1-Iodo-1-Hexene.
Process Workflow Visualization
Caption: Workflow for the synthesis of trans-1-Iodo-1-Hexene.
Alternative Synthetic Strategy: Radical Hydroiodination
An alternative approach involves the radical addition of hydrogen iodide to the alkyne. While classic ionic addition of HI to 1-hexyne follows Markovnikov's rule to yield 2-iodo-1-hexene, the reaction can be directed to the desired anti-Markovnikov product under radical conditions. This method often yields the trans-isomer as the major product due to thermodynamic stability.
Mechanistic Considerations
-
Initiation: A radical initiator (e.g., light or a chemical initiator like AIBN) generates an iodine radical (I•) from HI.
-
Propagation: The iodine radical adds to the terminal carbon of 1-hexyne, forming the more stable secondary vinyl radical. This radical then abstracts a hydrogen atom from another molecule of HI, yielding the trans-1-iodo-1-hexene product and regenerating an iodine radical. The trans geometry is favored as it minimizes steric repulsion in the vinyl radical intermediate and the final product.
This method can be synthetically useful but often suffers from lower stereoselectivity and the formation of side products compared to the hydrozirconation route.
Method Comparison and Data Summary
| Feature | Hydrozirconation-Iodination | Radical Hydroiodination |
| Stereoselectivity | Excellent (>98% trans) | Good to Moderate (trans favored) |
| Regioselectivity | Excellent (Iodine at C1) | Excellent (anti-Markovnikov) |
| Yield | High (Typically 70-95%) | Variable (Often moderate) |
| Reagents | Schwartz's reagent (air/moisture sensitive) | HI (corrosive), radical initiator |
| Conditions | Inert atmosphere, low temperature | Typically photochemical or thermal |
| Functional Group Tolerance | Excellent[2] | Moderate (sensitive to radical conditions) |
Safety and Handling
-
Schwartz's Reagent ((C₅H₅)₂ZrHCl): Flammable solid. Reacts with water. It is air, moisture, and light sensitive.[7] Handle exclusively under an inert atmosphere in a glovebox or using Schlenk techniques.
-
1-Hexyne: Flammable liquid. Handle in a well-ventilated fume hood.
-
Iodine (I₂): Corrosive and causes burns. Avoid inhalation of vapor.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
For the high-fidelity synthesis of trans-1-Iodo-1-Hexene from 1-hexyne, the hydrozirconation-iodination sequence is the superior methodology. Its predictable and highly stereoselective mechanism, driven by a syn-addition followed by a retentive quench, provides a robust and reliable pathway for obtaining the desired trans-isomer in high yield and purity. This method's broad functional group tolerance further cements its status as a critical tool for synthetic chemists in both academic and industrial research settings.
References
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Organic Chemistry Portal. (n.d.). Schwartz's Reagent, Zirconocene Chloride Hydride. Retrieved from [Link]
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Wikipedia. (2023, November 28). Schwartz's reagent. Retrieved from [Link]
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Kehner, R. A., Zhang, G., & Bayeh-Romero, L. (2022). Expanding Zirconocene Hydride Catalysis: In Situ Generation and Turnover of ZrH Catalysts Enabling Catalytic Carbonyl Reductions. ACS Catalysis. Retrieved from [Link]
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Chong, J. M. (2012). Synthesis of (E)-Vinyl Iodides via Pd-Catalyzed Hydrostannation of Terminal Alkynes. Request PDF. Retrieved from [Link]
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Kubota, K., & Knochel, P. (2023). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Chemical Science. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
Annby, U., Karlsson, S., Gronowitz, S., Hallberg, A., Alvhäll, J., & Svenson, R. (1993). Hydrozirconation--Isomerisation. Reactions of Terminally Functionalised Olefins with Zirconocene Hydrides and General Aspects. Acta Chemica Scandinavica. Retrieved from [Link]
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Wikipedia. (2023, May 15). Vinyl iodide functional group. Retrieved from [Link]
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Wodrich, M. D., & Waser, J. (2021). Stereoselective Access to Highly Substituted Vinyl Ethers via Trans-Difunctionalization of Alkynes with Alcohols and Iodine(III) Electrophile. ChemRxiv. Retrieved from [Link]
-
Morandi, B. (2022). A Simple and Practical Method for the Stereoselective Synthesis of (Z)-1-Iodo-1-alkenes from 1,1-Diiodo-1-alkenes. ResearchGate. Retrieved from [Link]
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Wipf, P., & Weiner, W. S. (2004). Hydrozirconation of Alkynes. Organic Reactions. Retrieved from [Link]
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An In-Depth Technical Guide to Reagents for the Synthesis of Vinyl Iodides
Foreword: The Strategic Importance of Vinyl Iodides in Modern Synthesis
In the landscape of synthetic organic chemistry, vinyl iodides have emerged as exceptionally versatile and powerful building blocks. Their utility is most prominently displayed in transition-metal catalyzed cross-coupling reactions, where the carbon-iodine bond's unique properties facilitate reactions under milder conditions and with greater efficiency than their bromide or chloride analogs.[1] The C–I bond, being the weakest of the carbon-halogen bonds (dissociation energy of ~57.6 kcal/mol), ensures high reactivity, making vinyl iodides preferred substrates in cornerstone reactions like the Suzuki, Stille, Heck, and Sonogashira couplings.[1] This reactivity is pivotal in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and pharmaceutical drug development, where precise control over stereochemistry is paramount.[1][2]
This guide provides an in-depth exploration of the principal reagents and methodologies for the stereoselective synthesis of vinyl iodides. We will move beyond simple procedural listings to dissect the causality behind reagent choice, the mechanistic underpinnings of stereochemical control, and the practical considerations essential for successful implementation in a research and development setting.
Synthesis from Alkyne Precursors: The Workhorse Approach
The most prevalent and versatile route to vinyl iodides begins with alkynes. The methods can be broadly categorized into the direct addition of iodine and hydrogen across the triple bond (hydroiodination) and a two-step sequence involving the addition of a metal-hydride followed by quenching with an electrophilic iodine source (hydrometalation-iodination).
Hydroiodination of Alkynes
Direct addition of hydroiodic acid (HI) to an alkyne is the most straightforward conceptual approach, but it often suffers from poor control over regioselectivity and stereoselectivity.[1] Consequently, more refined and catalyzed methods are overwhelmingly preferred.
-
Metal-Catalyzed Hydroiodination: Modern catalysis offers solutions for highly regioselective additions. For instance, ruthenium catalysts can facilitate the Markovnikov hydroiodination of alkynes using simple potassium iodide (KI) as the halogen source.[3] Similarly, manganese(II) acetate can catalyze the Markovnikov addition of iodotrimethylsilane (TMSI) to terminal aryl alkynes, providing α-iodo styrenes with excellent regioselectivity.[3] These methods are valuable for generating 2-iodo-1-alkenes.
-
Iodine/Hydrophosphine System: A notable advancement for mild hydroiodination involves the use of an I₂/hydrophosphine binary system.[1][3] This system generates an intermediate complex that delivers HI across the alkyne in a Markovnikov fashion under conditions that tolerate a wide array of functional groups.[1]
Hydrometalation Followed by Electrophilic Iodination
This two-step strategy offers superior control over both regio- and stereochemistry and is arguably the most powerful tool for accessing geometrically defined vinyl iodides. The choice of metal dictates the outcome.
Causality and Mechanism: Hydrozirconation involves the syn-addition of the zirconium-hydride bond of Schwartz's reagent (Cp₂Zr(H)Cl) across the alkyne. With terminal alkynes, the zirconium moiety adds exclusively to the terminal carbon due to steric factors, leading to an anti-Markovnikov vinylzirconium intermediate. This intermediate is then treated with a suitable electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to afford the E-vinyl iodide with high stereochemical fidelity.[3][4] The reaction proceeds with retention of configuration at the vinyl carbon.
Caption: Hydrozirconation-Iodination Workflow.
Experimental Protocol: Synthesis of (E)-1-Iodo-1-octene via Hydrozirconation
-
Setup: To a flame-dried, argon-purged round-bottom flask, add Schwartz's reagent (1.1 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) via syringe.
-
Alkyne Addition: Cool the suspension to 0 °C and add 1-octyne (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes, during which the white suspension will dissolve to a clear, pale-yellow solution.
-
Iodination: Cool the solution to 0 °C. Dissolve N-Iodosuccinimide (NIS) or Iodine (I₂) (1.2 eq) in anhydrous THF and add it dropwise to the reaction mixture. The solution will turn dark brown/purple.
-
Quenching and Workup: After stirring for 1 hour at room temperature, quench the reaction with saturated aqueous sodium thiosulfate until the color dissipates. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-vinyl iodide.
Causality and Mechanism: Hydroalumination with reagents like diisobutylaluminium hydride (DIBAL-H) also proceeds via a syn-addition. However, the regioselectivity can be exquisitely controlled by the choice of catalyst. This is a critical advantage for accessing either α- or β-vinyl iodides from the same terminal alkyne. Research by Hoveyda has shown that a nickel catalyst with dppp (1,3-bis(diphenylphosphino)propane) as the ligand, Ni(dppp)Cl₂, directs the hydroalumination to favor the α-vinylalane intermediate.[1][3] Conversely, using a catalyst with bulkier phosphine ligands, such as Ni(PPh₃)₂Cl₂, reverses the selectivity to favor the β-vinylalane.[1] Subsequent quenching with an iodine source like NIS provides the corresponding α- or β-vinyl iodide.[1] This catalyst-controlled regioselectivity is a powerful tool for synthetic strategy.
Synthesis from Carbonyl Precursors: Olefination Strategies
When an alkyne is not a suitable starting material, vinyl iodides can be constructed directly from aldehydes and ketones. These methods are particularly valued for their stereochemical control.
Takai Olefination for (E)-Vinyl Iodides
Causality and Mechanism: The Takai olefination utilizes iodoform (CHI₃) and an excess of chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with exceptional stereoselectivity.[1] The reaction is believed to proceed through a geminal dichromium species, generated from CHI₃ and CrCl₂, which then adds to the aldehyde. A subsequent E₂-type elimination, governed by stereoelectronic effects in the chromate ester intermediate, strongly favors the formation of the (E)-alkene.
Caption: Simplified workflow of the Takai Olefination.
Stork-Zhao Olefination for (Z)-Vinyl Iodides
Causality and Mechanism: To achieve the complementary (Z)-stereoisomer, the Stork-Zhao modification of the Wittig reaction is employed. This method uses iodoform, triphenylphosphine, and a strong base (like NaHMDS) to generate an iodophosphorane in situ. This ylide reacts with an aldehyde in a Wittig-type mechanism. The high (Z)-selectivity is achieved under salt-free conditions at low temperatures (e.g., -78 °C), often with HMPA as an additive, which favors the kinetic, non-equilibrating pathway leading to the cis-oxaphosphetane intermediate.[1]
Barton's Hydrazone Iodination
This method transforms a ketone or aldehyde into a vinyl iodide via its corresponding hydrazone derivative.[1][5] The hydrazone is treated with iodine in the presence of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an oxidative mechanism, where the base promotes elimination to form the vinyl iodide. This transformation has proven robust enough for use in the demanding total syntheses of complex molecules like Taxol and Cortistatin A.[1]
Synthesis via Substitution and Halogen Exchange
Copper-Catalyzed Halogen Exchange
For cases where a vinyl bromide is more readily accessible, a highly efficient and stereospecific conversion to the corresponding vinyl iodide is possible. This Finkelstein-type reaction is effectively catalyzed by copper(I) salts, such as CuI, under mild conditions with potassium iodide (KI) as the iodide source.[3] The reaction proceeds with complete retention of the alkene geometry, making it a reliable method for late-stage functional group interconversion.[3]
Experimental Protocol: Copper-Catalyzed Synthesis of (E)-β-Iodostyrene
-
Setup: In a reaction vial, combine (E)-β-bromostyrene (1.0 eq), copper(I) iodide (0.1 eq), and potassium iodide (2.0 eq).
-
Solvent: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash chromatography to obtain the product.
Iododesilylation
Vinylsilanes, which are stable, non-toxic, and easily handled, serve as excellent precursors to vinyl iodides. The substitution of the silyl group with iodine is known as iododesilylation.[1]
-
Reagents and Stereochemistry: The choice of solvent is critical for stereochemical control. Using N-iodosuccinimide (NIS) in a nucleophilic solvent like acetonitrile can lead to inversion of the olefin geometry, especially with smaller substrates where the solvent can participate in the reaction.[1] In contrast, conducting the reaction in a non-nucleophilic, hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP) promotes retention of geometry.[1] HFIP activates the NIS through hydrogen bonding, accelerating the reaction while preventing solvent participation.[1]
Comparative Summary of Key Methodologies
| Method | Starting Material | Key Reagents | Stereoselectivity | Primary Application |
| Hydrozirconation-Iodination | Terminal Alkyne | Cp₂Zr(H)Cl, I₂/NIS | High (E)-selectivity | Anti-Markovnikov addition |
| Takai Olefination | Aldehyde | CHI₃, CrCl₂ | High (E)-selectivity | Aldehyde-to-vinyl iodide |
| Stork-Zhao Olefination | Aldehyde | CHI₃, PPh₃, Base | High (Z)-selectivity | Aldehyde-to-vinyl iodide |
| Cu-Catalyzed Halogen Exchange | Vinyl Bromide | KI, CuI (cat.) | Retention of geometry | Halide interconversion |
| Iododesilylation (in HFIP) | Vinylsilane | NIS, HFIP | Retention of geometry | Silyl group substitution |
Conclusion and Future Outlook
The synthesis of vinyl iodides is a mature field with a rich arsenal of reliable and stereoselective methods. The classic approaches based on hydrometalation of alkynes and olefination of carbonyls remain the cornerstones of synthetic planning. However, the field continues to evolve. The development of novel catalytic systems, such as the photoredox/nickel dual catalysis for the direct carboiodination of acetylene gas, highlights a move towards more atom-economical and sustainable processes.[2] For the practicing chemist, a deep understanding of the mechanisms governing these transformations is essential for selecting the optimal reagent and conditions to achieve the desired regiochemical and stereochemical outcome, thereby accelerating the path to complex target molecules.
References
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Vinyl iodide functional group - Wikipedia. Wikipedia. [Link]
-
Vinyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - PMC - NIH. National Institutes of Health. [Link]
-
Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition - Beilstein Journals. Beilstein Journals. [Link]
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Photoredox/Ni-Catalytic Synthesis of cis-Vinyl Iodides from Acetylene - ACS Publications. ACS Publications. [Link]
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Synthesis and Reactivity of Vinyl Iodonium Salts. St. Catherine University. [Link]
-
Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC - NIH. National Institutes of Health. [Link]
-
Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]
-
Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. Chem-Station. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (E)-1-iodohex-1-ene
Introduction: The Strategic Importance of Stereospecific C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds, most notably between C(sp²) centers, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide provides an in-depth technical protocol for the Suzuki coupling of (E)-1-iodohex-1-ene, a vinyl iodide, with a generic arylboronic acid. Vinyl halides are crucial building blocks, and their stereospecific coupling is paramount for constructing complex molecules like polyenes and styrenes with precise geometric control.[3] The C-I bond in vinyl iodides is the most reactive among halogens for this transformation, facilitating a more facile oxidative addition step compared to their bromide or chloride counterparts.[2] A key advantage of the Suzuki-Miyaura coupling with vinyl halides is its stereoretentive nature; the geometric configuration of the double bond in the starting material is faithfully preserved in the product, making it a powerful tool for stereoselective synthesis.[3]
This document is structured to provide not just a procedural checklist, but a comprehensive understanding of the reaction's mechanistic underpinnings, the rationale behind reagent selection, and practical insights for successful execution and troubleshooting.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is critical for optimizing reaction conditions and diagnosing potential issues.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of (E)-1-iodohex-1-ene. This is typically the rate-determining step for less reactive halides, but with iodides, it is generally facile.[3] This step forms a square planar Pd(II) complex, and crucially, proceeds with retention of the alkene's stereochemistry.[3]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the iodide ligand.[2]
-
Reductive Elimination: The final step involves the two organic ligands (the hexenyl and aryl groups) coupling together and detaching from the palladium center to form the desired product. This process is concerted and also proceeds with retention of stereochemistry. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3][4]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Fig. 1: The catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Coupling of (E)-1-Iodohex-1-ene with Phenylboronic Acid
This protocol details a representative procedure for the Suzuki coupling of (E)-1-iodohex-1-ene with phenylboronic acid. The stoichiometry and conditions can be adapted for other arylboronic acids.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Mass/Volume | Equivalents | Supplier Notes |
| (E)-1-Iodohex-1-ene | C₆H₁₁I | 210.06 | - | 1.0 | 210 mg | 1.0 | Commercially available |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | - | 1.2 | 146 mg | 1.2 | Ensure dryness |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.03 | 35 mg | 0.03 (3 mol%) | Air-sensitive, handle under inert gas |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.0 M | 2.0 | 1.0 mL | 2.0 | Prepare fresh aqueous solution |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | - | - | 5.0 mL | - | Anhydrous, degassed |
| Deionized Water | H₂O | 18.02 | - | - | 1.0 mL | - | Degassed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~50 mL | - | For workup |
| Brine (sat. NaCl) | NaCl(aq) | - | - | - | ~15 mL | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | As needed | - | For drying |
Instrumentation and Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add (E)-1-iodohex-1-ene (210 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Expert Insight: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. Thorough degassing is crucial for high yields.
-
-
Solvent and Base Addition:
-
Using a syringe, add 5.0 mL of degassed 1,2-dimethoxyethane (DME) to the flask.
-
In a separate vial, prepare the 2.0 M sodium carbonate solution by dissolving Na₂CO₃ (212 mg, 2.0 mmol) in 1.0 mL of degassed deionized water.
-
Add the aqueous Na₂CO₃ solution (1.0 mL) to the reaction flask via syringe. The mixture will be biphasic. Expert Insight: The use of an aqueous base is characteristic of the Suzuki reaction. Water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex, which is essential for the transmetalation step.[3]
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80 °C.
-
Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting vinyl iodide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellow or brown oil/solid.
-
Purify the crude material by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a gradient of ethyl acetate in hexanes. This will separate the desired product from residual catalyst, ligands, and any side products.
-
Diagram of the Experimental Workflow
Caption: Fig. 2: Step-by-step experimental workflow.
Safety and Handling
-
Palladium Catalysts: Palladium catalysts, especially when finely divided or on carbon, can be pyrophoric. Handle in an inert atmosphere and avoid creating dust. Keep away from heat and combustible materials.
-
Phosphine Ligands: Triphenylphosphine (and its palladium complex) can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DME and ethyl acetate are flammable. Ensure all heating is conducted using a heating mantle or oil bath, with no open flames nearby.
-
General Precautions: Always conduct the reaction in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Ineffective base or insufficient amount. | 1. Use a fresh bottle of catalyst or a pre-catalyst system.2. Ensure thorough purging with inert gas.3. Use a freshly prepared aqueous base solution. Consider a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedure.2. Ensure reaction conditions are sufficient to generate the active Pd(0) species. |
| Dehalogenation of Vinyl Iodide | Presence of a hydride source (e.g., from solvent or base impurities) leading to reductive elimination of R-H instead of R-R'. | Ensure use of high-purity, anhydrous solvents. If using an amine base, this can be a more common side reaction.[4] |
| Loss of Stereochemistry | While rare for Suzuki, some conditions or ligand choices can lead to E/Z isomerization. | Pd(PPh₃)₄ is generally excellent for stereoretention in vinyl halide couplings.[5] Avoid catalysts/ligands known to promote isomerization. |
Conclusion
The Suzuki-Miyaura cross-coupling of (E)-1-iodohex-1-ene provides a reliable and stereospecific route to (E)-1-aryl-1-hexenes. The success of the reaction is contingent upon careful control of the reaction atmosphere to protect the sensitive palladium catalyst and the judicious choice of base and solvent to facilitate the key transmetalation step. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this powerful transformation to the synthesis of a wide array of valuable compounds.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]
- Matos, K., & Soderquist, J. A. (1998). The Suzuki reaction: a powerful cross-coupling method for the synthesis of conjugated olefins, styrenes, and biphenyls. Journal of Organic Chemistry, 63(3), 461-470.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Čížková, M., & Dvořák, D. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2636-2643.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
- Netherton, M. R., & Fu, G. C. (2001). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 123(41), 10099-10100.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Application Notes and Protocols: Optimizing the Heck Reaction of Vinyl Iodides Through Strategic Solvent Selection
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. Vinyl iodides are particularly reactive substrates in this coupling, often providing excellent yields and stereoselectivity.[2]
However, the success and outcome of the Heck reaction are not solely dependent on the catalyst, ligand, and base. The reaction medium itself, the solvent, plays a pivotal and often underestimated role. It is not an inert spectator but an active participant that can profoundly influence catalytic activity, reaction rates, product selectivity, and catalyst stability. This guide provides an in-depth analysis of solvent effects in the Heck reaction of vinyl iodides, offering both mechanistic insights and field-proven protocols to empower researchers in optimizing this critical transformation.
Mechanistic Considerations: How Solvents Steer the Reaction
The Heck reaction of a vinyl iodide typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is crucial to appreciating the influence of the solvent at each key stage.
Figure 1: The canonical Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
The solvent's primary influence arises from its ability to stabilize charged intermediates, which can cause the reaction to diverge from the standard neutral pathway into a cationic pathway . This choice of pathway is a critical determinant of regioselectivity.[4][5]
-
Neutral Pathway: This pathway is favored in less polar solvents and with strongly coordinating anionic ligands like iodide (I⁻). The intermediate palladium complex remains neutral throughout the key steps of migratory insertion.[4]
-
Cationic Pathway: In highly polar, coordinating solvents, the halide ligand can dissociate from the palladium center, generating a cationic palladium complex.[6] This pathway is especially relevant when using substrates with non-coordinating anions like triflates, but high solvent polarity can promote it even with halides.[4][6] The resulting cationic charge on the palladium complex significantly alters the electronic properties of the coordinated olefin, which can change the regioselectivity of the migratory insertion step.
Figure 2: Solvent polarity influencing the divergence between neutral and cationic pathways.
A Guide to Solvent Selection: Properties and Performance
The choice of solvent dictates the environment in which the catalyst operates. Below is a breakdown of common solvent classes and their typical effects on the Heck reaction of vinyl iodides.
A. Polar Aprotic Solvents (DMF, DMA, NMP, Acetonitrile)
These are the workhorses for many Heck reactions. Their high polarity and coordinating ability are key to their effectiveness.
-
Causality: Dipolar aprotic solvents like DMF excel at dissolving palladium salts and stabilizing the polar intermediates of the catalytic cycle.[7] This stabilization lowers the activation energy of key steps, often leading to faster reactions. For vinyl iodides, where the oxidative addition is already fast, the solvent's role in promoting the subsequent steps becomes more pronounced.
-
Field Insights: While effective, these solvents can coordinate to the palladium center. In reactions with low ligand concentrations, the solvent itself can act as a ligand, stabilizing the active Pd(0) species.[7] However, with high concentrations of phosphine ligands, the solvent may compete for coordination sites, potentially slowing the reaction. Therefore, ligand concentration should be optimized in conjunction with the solvent choice.[7]
B. Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C that represent a paradigm shift in solvent technology, offering unique benefits for catalysis.[8]
-
Causality: ILs provide a highly polar and ionic environment that can strongly stabilize palladium catalysts, often preventing the aggregation into inactive palladium black.[8] This stabilization is so effective that many Heck reactions in ILs can be run "phosphine-free," where the IL itself and the reactants or base stabilize the catalytic species.[1][8] This simplifies purification and reduces costs. The ionic nature of the medium often leads to higher reaction rates compared to conventional molecular solvents.[6]
-
Field Insights: A major advantage of ILs is the potential for catalyst recycling.[8] The palladium catalyst remains dissolved in the ionic liquid phase, while the nonpolar organic products can be easily separated by extraction with a solvent like hexane or ether. The IL/catalyst phase can then be reused for subsequent batches, making the process more sustainable and economical. The choice of the IL's anion and cation is critical; for instance, halide-containing ILs like [bmim][Br] can participate directly in the catalytic cycle and may favor different pathways than non-coordinating anions like [BF₄]⁻.[9]
C. Sustainable and Bio-Based Solvents
Driven by the principles of green chemistry, there is a growing interest in replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives.
-
Causality: Solvents like Cyrene, a derivative of cellulose, have emerged as viable, biodegradable replacements for polar aprotic solvents like NMP.[10] Their efficacy stems from their ability to provide the necessary polarity and coordinating environment for the Heck reaction to proceed efficiently.[10] Water is another green solvent, though its use in Heck reactions often requires specific water-soluble ligands or phase-transfer catalysts to bridge the solubility gap between the organic substrates and the aqueous medium.[2]
-
Field Insights: When transitioning to a green solvent, re-optimization of reaction conditions (base, temperature, catalyst loading) is essential. The solubility of all components—vinyl iodide, alkene, base, and the resulting product—must be carefully considered.
Data Summary: Solvent Effects at a Glance
The following table summarizes the influence of different solvent systems on the Heck reaction of vinyl iodides, drawing upon established findings in the field.
| Solvent System | Typical Conditions | Impact on Yield & Rate | Impact on Selectivity | Causality & Key Insights |
| DMF, NMP | Pd(OAc)₂, PPh₃, Amine Base, 80-120 °C | High Yields, Fast Rates. | Can favor the cationic pathway, potentially altering regioselectivity compared to nonpolar solvents.[6] | Excellent solvating power for catalyst and intermediates. Acts as a ligand to stabilize Pd(0).[7] |
| Acetonitrile | Pd(OAc)₂, PPh₃, Amine Base, Reflux | Good Yields. Rate can be sensitive to ligand concentration.[7] | Generally favors the neutral pathway unless other factors promote ion separation. | Moderately polar; less coordinating than amide solvents, reducing competition with phosphine ligands. |
| Ionic Liquids | Pd(OAc)₂ or PdCl₂, No Ligand, NaOAc or Et₃N, 100-140 °C | Excellent Yields, Accelerated Rates. [6] | The highly ionic environment can strongly favor the cationic pathway, influencing regioselectivity.[8] | Stabilizes Pd nanoparticles and cationic intermediates. Allows for phosphine-free conditions and catalyst recycling.[1][8] |
| Toluene | Pd(OAc)₂, PPh₃, Amine Base, Reflux | Slower Rates, Variable Yields. [7] | Strongly favors the neutral pathway due to low polarity. | Poor stabilization of charged intermediates. Primarily serves to solubilize reagents. |
| Cyrene | Pd/C, K₂CO₃, 100-120 °C | Good to Excellent Yields. | Similar to other polar aprotic solvents. | A green, bio-based alternative to DMF/NMP with comparable solvating properties.[10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Heck reaction of vinyl iodides under different solvent conditions.
Protocol 1: General Procedure in a Polar Aprotic Solvent (Acetonitrile)
This protocol is a robust starting point for a wide range of vinyl iodides and activated alkenes.
Figure 3: Workflow for Heck reaction in a conventional polar aprotic solvent.
Materials:
-
Vinyl iodide (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 1-2 mol%)
-
Triethylamine (Et₃N; 2.0-3.0 eq)
-
Acetonitrile (CH₃CN), deoxygenated (ACS grade or higher)
-
Celite® or silica gel for filtration
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl iodide (e.g., 10 mmol, 1.0 eq), the alkene (15 mmol, 1.5 eq), and palladium(II) acetate (0.1-0.2 mmol, 1-2 mol%).
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent & Base Addition: Using a syringe, add deoxygenated acetonitrile (volume to make a ~0.2 M solution) followed by triethylamine (20-30 mmol, 2.0-3.0 eq).
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-85 °C for acetonitrile) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS until the vinyl iodide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a solvent like ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a short pad of Celite® or silica gel to remove the precipitated amine salt and palladium black. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the desired product.
Protocol 2: Phosphine-Free Heck Reaction in an Ionic Liquid with Catalyst Recycling
This protocol leverages the unique properties of ionic liquids to simplify the reaction and enable catalyst reuse.
Figure 4: Workflow demonstrating the recyclable nature of the Heck reaction in an ionic liquid.
Materials:
-
Vinyl iodide (1.0 eq)
-
Alkene (e.g., styrene, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 1-2 mol%)
-
Sodium acetate (NaOAc; 1.5 eq)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Hexane or Diethyl Ether (for extraction)
Procedure:
-
Catalyst Preparation: In a reaction vessel, dissolve palladium(II) acetate (0.1-0.2 mmol) in the ionic liquid [bmim][BF₄] (e.g., 3-5 mL). Stir at room temperature until a homogeneous solution is formed.
-
Reaction Setup: Add the vinyl iodide (10 mmol, 1.0 eq), the alkene (12 mmol, 1.2 eq), and powdered sodium acetate (15 mmol, 1.5 eq) to the IL/catalyst solution.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 100-120 °C. The mixture may be heterogeneous.
-
Monitoring: Monitor the reaction's progress by taking a small sample of the IL phase, diluting it with acetonitrile, filtering, and analyzing by GC-MS.
-
Workup & Extraction: After completion, cool the vessel to room temperature. Add hexane (e.g., 3 x 10 mL) and stir vigorously for 5-10 minutes. Allow the phases to separate. The product will be in the upper hexane layer, while the catalyst remains in the lower IL layer.
-
Isolation: Carefully decant or pipette the hexane layer. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
-
Catalyst Recycling: The remaining IL phase containing the palladium catalyst is now ready for the next run. Simply add a new batch of vinyl iodide, alkene, and base directly to the vessel and repeat steps 3-6. This can typically be repeated for 4-6 cycles with minimal loss in activity.[8]
Troubleshooting and Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Deactivation: Formation of palladium black. 2. Insufficient Temperature: Reaction is too slow. 3. Inactive Base: Base is not strong enough or has poor solubility. | 1. Use a coordinating solvent (DMF, ILs) or add a stabilizing phosphine ligand. Ensure inert atmosphere. 2. Increase temperature in 10 °C increments. 3. Switch to a different base (e.g., K₂CO₃, Et₃N) and ensure it is finely powdered if solid. |
| Poor Regioselectivity | Mixture of Pathways: Reaction conditions allow for both neutral and cationic pathways to compete. | To favor one regioisomer, push the reaction decisively down one pathway. For the neutral pathway, use a less polar solvent (Toluene). For the cationic pathway, use a highly polar medium like an ionic liquid.[6] |
| Side Product Formation (e.g., Homocoupling) | 1. Oxygen Contamination: Can promote side reactions. 2. Reaction Conditions too Harsh: High temperature for prolonged periods. | 1. Thoroughly deoxygenate solvents and maintain a strict inert atmosphere. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficulty in Catalyst Recycling (IL Protocol) | Leaching of Catalyst: Some palladium may be extracted into the organic phase. Salt Accumulation: Byproduct salts (e.g., NaI) build up in the IL phase. | Use a more hydrophobic IL or a more nonpolar extraction solvent. After several cycles, the IL may need to be washed with water to remove accumulated inorganic salts.[8] |
Conclusion
The solvent is a powerful tool for any scientist performing the Heck reaction. By moving beyond the view of the solvent as a simple medium and embracing its role as a critical reaction parameter, researchers can unlock new levels of control over reaction efficiency, selectivity, and sustainability. For the Heck reaction of vinyl iodides, polar aprotic solvents like DMF and acetonitrile provide a reliable and high-yielding standard procedure. For processes where catalyst reuse and green chemistry are paramount, ionic liquids offer a compelling alternative, enabling phosphine-free conditions and simplified product isolation. Strategic solvent selection, guided by an understanding of the underlying mechanistic principles, is therefore essential for the rational design and optimization of this indispensable synthetic transformation.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Jaber, N., & Hanson, P. R. (2018). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Organic Letters, 20(15), 4543-4547. [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Palladium-Catalyzed C−C and C−N Bond Formation. Chemical Society Reviews, 30(4), 224-232. [Link]
-
Gérardy, R., et al. (2020). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 22(1), 154-159. [Link]
-
Calò, V., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(10), 6797-6829. [Link]
-
Wang, Z., et al. (2005). An Ionic Liquid-Coordinated Palladium Complex: A Highly Efficient and Recyclable Catalyst for the Heck Reaction. Organic Letters, 7(24), 5569-5571. [Link]
-
Xiao, J., et al. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics, 19(7), 1123-1127. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of trans-1-Iodo-1-Hexene in Modern Synthetic Chemistry
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of synthetic organic chemistry, the pursuit of efficient and stereoselective methods for constructing complex molecular architectures is paramount. This endeavor is particularly crucial in the fields of pharmaceutical development and natural product synthesis, where precise control over molecular geometry dictates biological function.[1][2] trans-1-Iodo-1-Hexene has emerged as a highly valuable and versatile synthetic intermediate, primarily owing to the unique reactivity of its vinyl iodide moiety. The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, rendering it exceptionally susceptible to oxidative addition by transition metal catalysts.[3] This heightened reactivity allows for milder reaction conditions and broader functional group tolerance compared to its bromide or chloride analogs, making it a preferred substrate in a variety of powerful cross-coupling reactions.[3]
This guide provides a comprehensive overview of trans-1-Iodo-1-Hexene, from its synthesis and physicochemical properties to detailed, field-proven protocols for its application in key synthetic transformations. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.
Physicochemical Properties & Safety
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 16644-98-7 | [4][5] |
| Molecular Formula | C₆H₁₁I | [4][5] |
| Molecular Weight | 210.06 g/mol | [5] |
| Appearance | Brown liquid | [6] |
| Boiling Point | ~151.6 °C (estimate) | [4] |
| Density | ~1.45 g/cm³ (estimate) | [4] |
| Refractive Index (n20/D) | 1.509 | [4] |
| Solubility | Soluble in chloroform and other common organic solvents. | [6] |
Safety and Handling: trans-1-Iodo-1-Hexene is classified as harmful if swallowed.[5] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound under an inert atmosphere, protected from light and moisture, with long-term storage recommended at -20°C to ensure stability.[6]
Synthesis of trans-1-Iodo-1-Hexene
The most common and stereoselective method for preparing trans-vinyl iodides is the hydroiodination of terminal alkynes. This reaction proceeds via an anti-addition of hydrogen and iodine across the triple bond.
Synthetic Workflow: Hydroiodination of 1-Hexyne
Caption: Stereoselective synthesis via hydroiodination.
Protocol: Synthesis via Polymethylhydrosiloxane (PMHS) and Iodine
This protocol is adapted from a general, efficient, and facile method for the hydroiodination of alkynes.[7] This approach avoids the direct use of corrosive hydroiodic acid.
Materials:
-
1-Hexyne (C₆H₁₀)
-
Iodine (I₂)
-
Polymethylhydrosiloxane (PMHS)
-
Ethanol (EtOH), absolute
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add 1-hexyne (1.0 eq). Dissolve it in a minimal amount of absolute ethanol.
-
Iodine Addition: Add solid iodine (1.1 eq) to the solution. The mixture will turn dark brown.
-
PMHS Addition: Cool the flask in an ice bath. Slowly add PMHS (1.5 eq) dropwise via syringe. The addition is exothermic, and a color change from brown to pale yellow or colorless should be observed, indicating the consumption of iodine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure trans-1-Iodo-1-Hexene.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in trans-1-Iodo-1-Hexene is the linchpin of its utility, providing a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision.[8] Vinyl iodides are particularly effective substrates due to the high rate of oxidative addition to Pd(0) catalysts.[3]
Suzuki-Miyaura Coupling: Formation of Dienes and Styrenes
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, coupling an organoboron species with an organic halide.[8][9] Using trans-1-Iodo-1-Hexene allows for the stereospecific synthesis of conjugated dienes or substituted styrenes.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the vinyl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine trans-1-Iodo-1-Hexene (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 eq).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring. Temperatures commonly range from 60-100 °C.[8] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Stille Coupling: Versatility with Organostannanes
The Stille reaction offers a powerful alternative for C-C bond formation, particularly valued for its tolerance of a wide array of sensitive functional groups.[12][13] It couples the vinyl iodide with an organostannane (organotin) reagent.
Causality and Insights: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. Therefore, meticulous purification is essential to remove tin residues. The choice of ligands on the palladium catalyst can significantly influence reaction rates and yields.
Caption: Catalytic cycle of the Stille coupling.
Detailed Protocol: Stille Coupling
-
Setup: Under an inert atmosphere, dissolve trans-1-Iodo-1-Hexene (1.0 eq) and the organostannane reagent (e.g., vinyltributyltin or aryltributyltin) (1.1 eq) in a degassed solvent such as anhydrous THF, DMF, or toluene.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).[14]
-
Additives (Optional): In some cases, a copper(I) iodide (CuI) co-catalyst can accelerate the reaction.
-
Reaction: Heat the mixture, typically between 50-100 °C, until the starting material is consumed as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture. To remove tin byproducts, a common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. The resulting precipitate (tributyltin fluoride) can be removed by filtration through Celite.
-
Purification: Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking a vinyl halide with a terminal alkyne. This reaction is indispensable for creating enyne motifs, which are common in natural products and functional materials.
Expertise & Experience: The Sonogashira coupling is unique in its dual-catalyst system, typically employing a palladium catalyst and a copper(I) salt co-catalyst. The base, usually an amine like triethylamine or diisopropylethylamine, serves both as a proton scavenger and as the solvent.
Detailed Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve trans-1-Iodo-1-Hexene (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) in an amine solvent such as triethylamine.
-
Substrate Addition: Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). The reaction is often rapid, completing within 1-6 hours.
-
Workup: Upon completion, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and water.
-
Purification: Separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the resulting enyne by flash chromatography.
Comparative Overview of Cross-Coupling Protocols
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron (e.g., R-B(OH)₂) | Organostannane (e.g., R-SnBu₃) | Terminal Alkyne (R-C≡CH) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ / CuI |
| Base/Additive | K₂CO₃, CsF, NaOH | Often none required; CuI optional | Et₃N, DIPEA |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O | THF, Toluene, DMF | Et₃N, THF |
| Key Advantage | Low toxicity of boron reagents | High functional group tolerance | Direct C(sp²)-C(sp) bond formation |
| Key Disadvantage | Base-sensitive substrates can be problematic | Toxicity of tin reagents/byproducts | Requires terminal alkyne |
Conclusion
trans-1-Iodo-1-Hexene stands as a testament to the power of strategic reagent design in modern organic synthesis. Its inherent reactivity, coupled with the stereochemical integrity it provides, makes it an exemplary intermediate for constructing complex molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Stille, and Sonogashira—represent a robust toolkit for researchers. By understanding the mechanisms and the rationale behind the specific protocols, scientists in drug discovery and materials science can leverage the full synthetic potential of this versatile building block.
References
-
trans-1-Iodo-1-Hexene - LookChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
trans-1-Iodo-1-hexene. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Yan, Y., et al. (n.d.). Study on the synthesis of hexene-1 catalyzed by Ziegler-Natta catalyst and polyhexene-1 applications. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Batsanov, A. S., et al. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. Journal of Organic Chemistry, 72(7), 2525–2532. Retrieved January 27, 2026, from [Link]
-
Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Hydrogen Dissociation Controls 1-Hexyne Selective Hydrogenation on Dilute Pd-in-Au Catalysts. (2022). DSpace. Retrieved January 27, 2026, from [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 27, 2026, from [Link]
- 1-hexene purification method. (n.d.). Google Patents.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. Retrieved January 27, 2026, from [Link]
-
1-Hexyne. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (2019). Chemical Science (RSC Publishing). Retrieved January 27, 2026, from [Link]
-
Safety Data Sheet: 1-Hexene. (2023). Chemos GmbH & Co.KG. Retrieved January 27, 2026, from [Link]
-
Vinyl iodide functional group. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved January 27, 2026, from [Link]
-
Hydrogenation of Alkynes. (2021). YouTube. Retrieved January 27, 2026, from [Link]
- Method for purifying 1-hexene. (n.d.). Google Patents.
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). (2011). ResearchGate. Retrieved January 27, 2026, from [Link]
- Methods for producing 1-hexene. (n.d.). Google Patents.
-
Predict the products from reaction of 1 hexyne with the following reagents. (2023). YouTube. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved January 27, 2026, from [Link]
-
Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. (2023). Open Access Journals. Retrieved January 27, 2026, from [Link]
-
Bridging the Gap Between Natural Product Synthesis and Drug Discovery. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
-
An Efficient and Facile Hydroiodination of Alkenes and Alkynes Using Polymethylhydrosiloxane–Iodine System. (2007). ResearchGate. Retrieved January 27, 2026, from [Link]
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- 6. 1(E)-Iodo-hex-1-ene - CAS-Number 16644-98-7 - Order from Chemodex [chemodex.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with Vinyl Iodides
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize palladium catalyst loading in the coupling of vinyl iodides. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to achieve efficient, reproducible, and cost-effective catalytic cycles.
Introduction: The Heck Reaction with Vinyl Iodides
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] Vinyl iodides are particularly reactive substrates in this transformation due to the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[3] This high reactivity, however, necessitates careful optimization of the catalyst loading to balance efficiency with the prevention of side reactions and catalyst decomposition, particularly at the elevated temperatures often required.[4][5]
This guide will walk you through the key aspects of optimizing palladium catalyst loading for the Heck reaction with vinyl iodides, presented in a question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Heck reaction with a vinyl iodide?
For initial screening and small-scale reactions, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6] Vinyl iodides are highly reactive, so it is often possible to achieve good conversion at the lower end of this range. For process development and scale-up, the goal is to reduce this loading significantly, often to the parts-per-million (ppm) level.[1]
Q2: What are the most common palladium sources for this reaction?
Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used catalyst precursors.[3] Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species.[3]
Q3: Is a ligand always necessary when using vinyl iodides?
While the high reactivity of vinyl iodides can sometimes allow for "ligandless" conditions, the use of a ligand is highly recommended for several reasons:
-
Stabilization of the Catalyst: Ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), stabilize the Pd(0) active species, preventing aggregation into inactive palladium black, especially at low catalyst loadings and higher temperatures.[4][5]
-
Enhanced Reactivity and Selectivity: Ligands can tune the electronic and steric properties of the palladium center, leading to improved reaction rates and selectivity.
-
Improved Catalyst Turnover: A stable catalyst will have a longer lifetime in the reaction mixture, leading to a higher turnover number (TON) and turnover frequency (TOF).
Troubleshooting Guide
Issue 1: Low or Incomplete Conversion
You've set up your Heck reaction with a vinyl iodide and an alkene, but after the expected reaction time, you observe a significant amount of starting material remaining.
-
What was your catalyst loading? If you started at the low end (e.g., <1 mol%), the catalyst concentration may be insufficient.
-
What is the reaction temperature? Some Heck reactions require elevated temperatures to proceed at a reasonable rate.
-
Did you observe any palladium black formation? Precipitation of black solid is a clear indication of catalyst decomposition.
Caption: Troubleshooting workflow for low reaction conversion.
-
Increase Catalyst Loading: The most straightforward first step is to increase the catalyst concentration. This will increase the number of active catalytic centers available for the reaction.
-
Increase Temperature: The rates of oxidative addition and other steps in the catalytic cycle are temperature-dependent. However, be cautious, as temperatures above 120-140°C can lead to the decomposition of common phosphine ligands like triphenylphosphine (PPh₃).[5]
-
Introduce or Change the Ligand: If you observe catalyst decomposition or if increasing the temperature is not effective, the addition of a suitable ligand is crucial. For thermally demanding reactions, consider more robust ligands such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs).[5]
-
Evaluate the Base: The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle.[3] If you are using a mild base (e.g., NaOAc, Et₃N), switching to a stronger inorganic base like K₂CO₃ or K₃PO₄ may improve the rate of catalyst turnover.
Issue 2: Formation of Side Products
Your reaction has gone to completion, but you observe significant impurities, such as homocoupled products or reduced starting materials.
-
Homocoupling of the Vinyl Iodide: This occurs when two molecules of the vinyl iodide react with each other. It is often more prevalent at higher catalyst loadings and temperatures.
-
Reduction of the Vinyl Iodide: The vinyl iodide is converted back to the corresponding alkene.
-
Reductive Heck Reaction: Instead of the expected substitution product, you may observe a conjugate addition product. This is more likely with certain substrates and can be influenced by the choice of base, temperature, and solvent.[5]
-
Lower the Catalyst Loading: High local concentrations of the palladium catalyst can promote side reactions like homocoupling. Gradually decreasing the catalyst loading can often mitigate this issue.
-
Optimize the Ligand-to-Palladium Ratio: For phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often optimal. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by creating a coordinatively saturated metal center.[3]
-
Control the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize side product formation.
-
Choice of Base and Solvent: The reaction medium can influence the relative rates of the desired reaction and side reactions. Screening different bases and solvents can be beneficial.
Protocol for Catalyst Loading Optimization
This protocol provides a systematic approach to finding the minimum effective catalyst loading for your Heck reaction.
Objective: To determine the lowest catalyst loading that provides a high yield (>90%) of the desired product in a reasonable timeframe with minimal side product formation.
Materials:
-
Vinyl iodide
-
Alkene
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (if used)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Analytical instrumentation (TLC, GC, LC-MS)
Experimental Workflow:
Caption: Systematic workflow for catalyst loading optimization.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: To ensure accuracy, especially at low catalyst loadings, prepare stock solutions of your reactants and catalyst. For the catalyst, it is often best to pre-mix the palladium source and the ligand in the solvent to form the active catalyst or pre-catalyst complex.
-
Reaction Setup: In a series of identical reaction vials under an inert atmosphere, add the base, and then the stock solutions of the vinyl iodide and alkene.
-
Initiation: To each vial, add the appropriate volume of the catalyst stock solution to achieve the desired final catalyst loading (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%).
-
Reaction and Monitoring: Place all vials in a heating block at the desired temperature and stir. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction for analysis by TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Data Analysis: Once the reactions have reached completion or a plateau, quench the reactions and perform a final analysis to determine the yield and purity for each catalyst loading.
-
Optimization: Identify the lowest catalyst loading that provides a satisfactory yield and purity within an acceptable timeframe. You may need to repeat this process with different ligands, bases, or temperatures to find the overall optimal conditions.
Data Presentation: Impact of Catalyst Loading
The following table provides a hypothetical example of the results from a catalyst loading optimization study.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) | Observations |
| 2.0 | 4 | >99 | 95 | 96 | Some homocoupling observed. |
| 1.0 | 6 | >99 | 96 | 98 | Clean reaction profile. |
| 0.5 | 12 | >99 | 94 | 99 | Slower reaction rate, very clean. |
| 0.1 | 24 | 85 | 80 | >99 | Incomplete conversion. |
| 0.05 | 24 | 60 | 55 | >99 | Significant starting material remaining. |
In this example, 0.5 mol% represents the optimal catalyst loading, providing a high yield and excellent purity, albeit with a longer reaction time. For large-scale production, the trade-off between reaction time and catalyst cost would be a key consideration. In some cases, highly active palladacycle catalysts have been shown to be effective at loadings as low as 10 ppm (0.001 mol%).[1]
Advanced Considerations for Drug Development Professionals
In the pharmaceutical industry, minimizing residual palladium in the final Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. Therefore, achieving very low catalyst loadings is of paramount importance.
-
High-Turnover Catalysts: For large-scale synthesis, consider using advanced catalyst systems known for their high turnover numbers. These often involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that form highly active and stable palladium complexes.[1]
-
Catalyst Scavenging: Even with optimized low loadings, post-reaction removal of residual palladium is often necessary. A variety of scavenger resins and extraction methods are available for this purpose.
-
Process Analytical Technology (PAT): For real-time monitoring of reaction progress and catalyst activity, consider implementing PAT tools such as in-situ IR or Raman spectroscopy.
By systematically applying the principles and troubleshooting strategies outlined in this guide, you can effectively optimize the catalyst loading for your Heck reactions with vinyl iodides, leading to more efficient, cost-effective, and robust synthetic processes.
References
-
Krische, M. J., et al. (2024). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC, NIH. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(23), 3797-3805. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in Suzuki reactions of vinyl iodides
Welcome to the technical support portal for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura reactions, specifically focusing on the prevention of homocoupling byproducts when using vinyl iodides. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Suzuki reaction?
Homocoupling is a common side reaction where two identical coupling partners react to form a symmetrical dimer. In the Suzuki-Miyaura reaction, this typically involves either the organoboron species (e.g., two molecules of your vinylboronic acid coupling to form a diene) or, less commonly, the organohalide. This guide will focus on the homocoupling of the organoboron partner, which is often the more prevalent issue.[1]
Q2: Why am I seeing significant homocoupling with my vinyl iodide substrate?
While Suzuki reactions are incredibly versatile, the formation of homocoupling byproducts can be a persistent issue. The primary culprits are well-understood and generally fall into two categories:
-
Presence of Molecular Oxygen: Dissolved oxygen in your reaction solvent is a major contributor to homocoupling.[2] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[1] These Pd(II) species can then undergo two sequential transmetalations with the vinylboronic acid, followed by reductive elimination to yield the homocoupled diene and regenerate Pd(0).[1][3][4] Rigorous exclusion of oxygen is therefore critical.[3]
-
In-situ Reduction of a Pd(II) Pre-catalyst: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), are in the Pd(II) oxidation state and must be reduced to the catalytically active Pd(0) state in situ.[1][4] One pathway for this initial reduction involves the consumption of two equivalents of the organoboron reagent, which forms the homocoupled byproduct.[1][4]
Q3: Can my choice of palladium catalyst influence the rate of homocoupling?
Absolutely. The choice and handling of your palladium source are critical.
-
Pd(II) vs. Pd(0) Sources: As mentioned, starting with a Pd(II) pre-catalyst can inherently generate a stoichiometric amount of homocoupled product during the initial reduction to Pd(0).[1][4] Using a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this specific initiation-related homocoupling.
-
Heterogeneous Catalysts: Using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black has been shown to decrease the formation of homocoupling dimers compared to homogeneous sources like Pd(OAc)₂.[3]
-
Ligand Choice: The phosphine ligand is not merely a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling catalytic cycle, specifically the oxidative addition and reductive elimination steps, thereby outcompeting the homocoupling pathway.[6][7]
Q4: How does the choice of base affect homocoupling?
The base is essential for activating the boronic acid to facilitate the transmetalation step. However, the choice and quality of the base can have unintended consequences. A very strong base can promote the degradation of sensitive boronic acids. More importantly, if the base contains impurities or if reaction conditions are not scrupulously anaerobic, it can contribute to side reactions. The key is to use a base that is effective for the transmetalation step without accelerating competing side reactions. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Troubleshooting Guide: When Homocoupling Occurs
You've run your Suzuki reaction with a vinyl iodide and the NMR/LC-MS data shows a significant peak corresponding to the symmetrical diene. Here’s a logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting homocoupling.
Step 1: The Oxygen Problem
This is the most frequent cause.[2] Even a small amount of residual oxygen can be detrimental.
-
Diagnosis: If your reaction mixture turns black very quickly (indicating Pd(0) crashing out) or if you are using standard Schlenk line techniques without rigorous degassing, oxygen is the likely culprit.
-
Solution: Implement a more robust degassing protocol. For small-scale reactions, three cycles of "freeze-pump-thaw" are highly effective. For larger scales, subsurface sparging of the solvent with an inert gas (like nitrogen or argon) for 20-30 minutes prior to adding the catalyst is a practical and efficient method.[3]
Step 2: The Catalyst and Ligand System
-
Diagnosis: If you are using a Pd(II) precatalyst and see homocoupling even with good degassing, the precatalyst reduction may be the source. Additionally, if the reaction is sluggish, the desired catalytic cycle may be too slow, allowing the homocoupling side reaction to compete.
-
Solution:
-
Switch to a Pd(0) Source: Consider using a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Change the Ligand: For challenging couplings, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switching to a bulky, electron-rich dialkylbiaryl phosphine ligand can dramatically accelerate the reductive elimination step, which is often rate-limiting, and favor the desired product.[7] A good starting point would be SPhos, which has been shown to be effective in minimizing homocoupling.[6]
-
Step 3: Reagent Quality
-
Diagnosis: Boronic acids and their esters can degrade upon storage, especially if exposed to moisture or air. This can lead to protodeboronation (loss of the boron group) and other side reactions.[4]
-
Solution: Use freshly purchased or recently purified boronic acid. Ensure your base is pure and anhydrous, as water content can affect the reaction. In some cases, grinding the solid base to a very fine powder can improve reproducibility.[8]
Step 4: Advanced Control Strategies
-
Diagnosis: If you have addressed the common issues above and still observe homocoupling, you may need to further optimize the reaction conditions. Some vinyl iodides can be surprisingly unreactive at lower temperatures with certain catalyst systems.[9]
-
Solution:
-
Lower the Temperature: While seemingly counterintuitive, lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling. This must be balanced against the overall reaction rate.
-
Use an Additive: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[3] This likely works by keeping the palladium in the active Pd(0) state, minimizing the concentration of free Pd(II) that drives the homocoupling reaction.[3]
-
Optimized Protocols & Data
Data Summary: Factors Influencing Homocoupling
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorously Degassed (Inert) | Oxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[2][3][4] |
| Pd Source | Pd(II) Pre-catalysts (e.g., Pd(OAc)₂) | Pd(0) Catalysts (e.g., Pd(PPh₃)₄) | Pd(II) reduction can consume the boronic acid to form the homocoupled dimer.[1][4] |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos) | Bulky ligands accelerate the desired reductive elimination step, outcompeting the side reaction.[6][7] |
| Additives | None | Mild reducing agent (e.g., HCO₂K) | Helps maintain the palladium catalyst in the active Pd(0) state.[3] |
Protocol 1: Rigorous Reaction Degassing via Nitrogen Sparge
This protocol is suitable for reactions at scales where freeze-pump-thaw is impractical.
-
Assemble your reaction flask, equipped with a magnetic stir bar and condenser, and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Add the vinyl iodide, the boronic acid or ester, the base, and the solvent to the flask.
-
Insert a long needle connected to a nitrogen line so that its tip is below the surface of the solvent.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble nitrogen through the stirred solution at a moderate rate (e.g., 0.5 SCFH for a 1 L solution) for at least 20-30 minutes.[3] This subsurface sparge is more effective at removing dissolved oxygen than simply purging the headspace.
-
Remove the nitrogen inlet needle. While maintaining positive nitrogen pressure, quickly add the palladium catalyst and ligand.
-
Heat the reaction to the desired temperature.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki catalytic cycle in competition with the oxygen-mediated homocoupling pathway.
Caption: The desired Suzuki cycle vs. the competing homocoupling pathway.
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Reddit User Discussion. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Leah4sci. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Al-Amin, M., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Reddit User Discussion. (n.d.). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Sigman, M. S., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Section 1: Understanding the Enemy - Common Catalyst Deactivation Pathways
<Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Vinyl Iodides
A Senior Application Scientist's Guide to Troubleshooting and Prevention
Welcome to the Technical Support Center for catalyst deactivation in cross-coupling reactions involving vinyl iodides. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these powerful synthetic transformations. As a senior application scientist, my goal is to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you to diagnose and solve complex catalytic issues.
Before diving into troubleshooting, it's crucial to understand how your catalyst can lose activity. In the context of palladium-catalyzed cross-coupling of vinyl iodides, several key deactivation pathways are frequently observed.
Palladium Nanoparticle Formation (Palladium Black)
A common and visually apparent issue is the precipitation of palladium black, an agglomeration of palladium atoms that are no longer catalytically active.
-
Causality: The active Pd(0) species in the catalytic cycle is inherently unstable and prone to aggregation. This is particularly true at elevated temperatures or with insufficient ligand concentration or coordination. The ligands play a crucial role in stabilizing the mononuclear palladium species, preventing them from clustering.[1]
Ligand Degradation
The phosphine ligands that are essential for stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle can themselves be a point of failure.
-
Causality: Phosphine ligands can be susceptible to oxidation, especially in the presence of trace oxygen. Bulky, electron-rich phosphine ligands, while often promoting faster catalytic turnover, can also be more prone to certain degradation pathways.[2]
Side Reactions Consuming the Active Catalyst
Unproductive side reactions can sequester the palladium in inactive forms, effectively removing it from the catalytic cycle.
-
Causality: One such side reaction is the formation of off-cycle palladium complexes. For instance, certain substrates or additives can displace the essential phosphine ligand, leading to the formation of dormant palladium species that only reactivate upon heating, if at all.[3] With vinyl halides, side reactions like β-hydride elimination can also be a concern, although generally less so than with alkyl halides.[4][5]
Diagram 1: Key Deactivation Pathways
Caption: Major routes leading to catalyst deactivation.
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you might encounter during your experiments with vinyl iodide cross-coupling reactions.
FAQ 1: My reaction is sluggish or has stalled completely. What are the first things I should check?
Answer: A stalled reaction is a common frustration. Before making significant changes to your protocol, let's diagnose the potential root causes with a systematic approach.
Initial Diagnostic Checklist:
-
Visual Inspection: Is there evidence of palladium black formation? A dark, heterogeneous mixture is a strong indicator of catalyst aggregation.
-
Reagent Purity:
-
Solvent: Have you used anhydrous, degassed solvent? Trace water and oxygen can be detrimental. Volatile organic solvents are a major source of waste in pharmaceutical processes, so their purity and handling are critical.[6]
-
Vinyl Iodide: Is your vinyl iodide fresh and pure? Vinyl halides can be prone to decomposition, especially if they contain impurities.
-
Coupling Partner: For Suzuki reactions, are you using high-quality boronic acid? For Stille couplings, are your organostannanes free of impurities?[7]
-
-
Inert Atmosphere: Was your reaction set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen)? Oxygen is a known culprit in the degradation of both the palladium catalyst and phosphine ligands.
Troubleshooting Workflow:
Caption: Initial diagnostic workflow for a stalled reaction.
FAQ 2: I'm observing significant homocoupling of my coupling partner. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction, particularly in Stille and Suzuki couplings. It can arise from several mechanistic pathways, but we can take concrete steps to mitigate it.
Understanding the Cause:
-
Stille Coupling: Homocoupling of organostannane reagents can occur through two primary mechanisms. The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination. The second is a radical process involving the Pd(0) catalyst.[8]
-
Suzuki Coupling: While less common than in Stille reactions, homocoupling of boronic acids can still occur, often promoted by the presence of oxygen.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Optimize Ligand-to-Metal Ratio | An appropriate ligand-to-metal ratio is crucial for maintaining the stability and reactivity of the catalyst. Excess or insufficient ligand can lead to side reactions. | Start with a 1:1 to 2:1 ligand-to-palladium ratio. If homocoupling persists, screen a range of ratios (e.g., 0.8:1, 1.2:1, 1.5:1) to find the optimal balance. |
| Control Reaction Temperature | Higher temperatures can accelerate both the desired reaction and undesired side reactions like homocoupling. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider a temperature screen from room temperature up to the boiling point of the solvent in 10-20°C increments. |
| Use a Co-catalyst (Stille) | In Stille couplings, the addition of a copper(I) salt, such as CuI, can accelerate the desired transmetalation step, outcompeting the homocoupling pathway.[9] | Add 10-20 mol% of CuI to the reaction mixture. Ensure the CuI is of high purity. |
| Rigorous Degassing | As mentioned, oxygen can promote homocoupling. | Degas your solvent thoroughly using methods like freeze-pump-thaw (for more sensitive reactions) or by bubbling an inert gas through the solvent for an extended period. |
FAQ 3: My reaction works, but the yield is consistently low. What factors should I investigate?
Answer: Low yield in the face of a seemingly successful reaction points towards inefficiencies in the catalytic cycle or competing, non-productive pathways.
Key Areas for Investigation:
-
Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand have a profound impact on the efficiency of the catalytic cycle. For vinyl iodides, ligands that promote rapid oxidative addition and reductive elimination are key.[1]
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst. If this step is slow, the overall turnover will be low.
-
Mechanistic Insight: Reductive elimination is favored from a cis-complex.[10][11] Ligands that promote a cis-orientation of the coupling partners on the palladium center can enhance the rate of this step. The presence of bulky groups on the metal and an electronically stable organic product also facilitate reductive elimination.
-
-
β-Hydride Elimination: While vinyl groups themselves cannot undergo β-hydride elimination, if your coupling partner has β-hydrogens on an sp3-hybridized carbon, this can be a competing pathway.[4][5]
Experimental Protocol for Optimizing Ligand Choice:
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different phosphine ligand. Keep all other reaction parameters (temperature, solvent, base, concentrations) constant.
-
Ligand Selection: Choose a diverse set of ligands, including both monodentate and bidentate phosphines with varying steric bulk and electronic properties. Examples include PPh3, P(t-Bu)3, and various Buchwald and Hartwig ligands.
-
Analysis: Monitor the reactions by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC) to determine the conversion to product and the formation of byproducts.
-
Evaluation: Compare the performance of the different ligands to identify the one that provides the highest yield and selectivity for your specific substrate combination.
Section 3: Proactive Measures - Best Practices for Preventing Catalyst Deactivation
The most effective way to deal with catalyst deactivation is to prevent it from happening in the first place. Adhering to the following best practices will significantly improve the robustness and reproducibility of your cross-coupling reactions.
-
Meticulous Housekeeping:
-
Always use high-purity, anhydrous, and degassed solvents.
-
Ensure all glassware is thoroughly dried and purged with an inert gas before use.
-
Use fresh, high-quality reagents and catalysts. The source of palladium can be a critical factor.[14]
-
-
Strategic Reaction Setup:
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Consider using a glovebox for setting up particularly sensitive reactions.
-
Add the catalyst and ligand last, after all other reagents have been combined and the system has been thoroughly purged.
-
-
Thoughtful Parameter Selection:
-
Use the lowest effective catalyst loading. While it may be tempting to add more catalyst to a struggling reaction, this can sometimes exacerbate side reactions.[15][16]
-
Choose the appropriate base for your reaction. The base not only facilitates the catalytic cycle but can also influence catalyst stability.[3]
-
Carefully select the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
References
-
D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Gessner, V. H., et al. (2024). Ligand design for cross-couplings: phosphines. OpenChemHub. [Link]
-
Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 49(52), 10222-10235. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Nolan, S. P., et al. (2011). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 30(10), 2757-2761. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. reddit.com [reddit.com]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Impact of Impurities in trans-1-Iodo-1-Hexene on Reaction Outcomes
Welcome to the technical support center for trans-1-Iodo-1-Hexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this versatile reagent and their impact on critical chemical transformations. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of Purity in trans-1-Iodo-1-Hexene Mediated Reactions
trans-1-Iodo-1-Hexene is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of trans-1-Iodo-1-Hexene is paramount, as even trace impurities can significantly compromise reaction yields, catalyst performance, and the purity of the final product. This guide will dissect the common impurities, their mechanistic impact on pivotal reactions, and provide actionable protocols for their detection and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling reaction with trans-1-Iodo-1-Hexene is giving low yields of the desired trans-product. What are the likely causes related to the reagent's purity?
Answer:
Low yields in Suzuki-Miyaura couplings using trans-1-Iodo-1-Hexene can often be traced back to specific impurities in the starting material. The most common culprits are the cis-isomer of 1-Iodo-1-Hexene and residual starting materials from its synthesis, such as 1-hexyne.
-
Impact of the cis-Isomer: The Suzuki-Miyaura reaction is stereospecific, meaning the geometry of the starting vinyl iodide is retained in the product. However, the initial oxidative addition of the vinyl iodide to the palladium(0) catalyst forms a cis-palladium complex, which rapidly isomerizes to the more stable trans-complex[1]. While the reaction of the trans-isomer proceeds efficiently to the desired trans-product, the presence of the cis-isomer in your starting material will lead to the formation of the corresponding cis-coupled product, which can be difficult to separate and will lower the isolated yield of your target trans-isomer. Furthermore, some studies suggest that the oxidative addition of cis-vinyl halides can be slower than their trans-counterparts, potentially leading to incomplete conversion and lower overall yield.
-
Impact of Residual 1-Hexyne: If your trans-1-Iodo-1-Hexene was synthesized via hydroiodination of 1-hexyne, residual alkyne can be a significant issue. In the presence of the palladium catalyst and base used in the Suzuki-Miyaura coupling, terminal alkynes can undergo side reactions, most notably homocoupling (Glaser coupling), which consumes the alkyne and can lead to a complex mixture of byproducts, complicating purification[2]. Additionally, the alkyne can compete for the active sites on the palladium catalyst, potentially inhibiting the desired cross-coupling reaction.
-
Other Potential Impurities: Other impurities, such as solvents from the synthesis or degradation products (e.g., from protodeiodination), can also negatively impact the reaction. Protic solvents or water can lead to protodeboronation of the boronic acid coupling partner, reducing its effective concentration[3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
FAQ 2: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with trans-1-Iodo-1-Hexene. Could impurities in the vinyl iodide be the cause?
Answer:
While the primary cause of alkyne homocoupling (Glaser coupling) in Sonogashira reactions is often related to the reaction conditions (particularly the presence of oxygen and the copper co-catalyst), impurities in the trans-1-Iodo-1-Hexene can exacerbate this issue[2][4].
-
Impact of Residual 1-Hexyne: If your trans-1-Iodo-1-Hexene contains residual 1-hexyne from its synthesis, this will directly contribute to the pool of terminal alkynes available for homocoupling. The copper(I) acetylide, a key intermediate in the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (like trace oxygen), leading to the formation of a 1,3-diyne byproduct[2]. The presence of additional 1-hexyne impurity increases the concentration of the copper acetylide derived from it, thereby increasing the rate of this undesired side reaction.
-
Impact of Other Impurities: Certain impurities can also indirectly promote homocoupling. For instance, impurities that may inhibit the palladium catalytic cycle can lead to a buildup of the copper acetylide intermediate, which then has a greater opportunity to undergo homocoupling.
Troubleshooting Diagram:
Caption: Decision tree for troubleshooting alkyne homocoupling in Sonogashira reactions.
FAQ 3: My Heck reaction is sluggish and gives a complex mixture of products. How can I determine if my trans-1-Iodo-1-Hexene is the problem?
Answer:
A sluggish Heck reaction with a complex product mixture can point to several issues, including catalyst deactivation and side reactions of your trans-1-Iodo-1-Hexene.
-
Catalyst Poisons: Impurities containing functional groups such as thiols, nitriles, or other nitrogen-containing heterocycles can act as poisons for the palladium catalyst by strongly coordinating to the metal center and preventing it from participating in the catalytic cycle[5]. These impurities may be present from previous steps in a synthetic sequence or from contaminated solvents.
-
Protodeiodination: Vinyl iodides can be susceptible to protodeiodination, a side reaction where the iodine atom is replaced by a hydrogen atom, to form 1-hexene[3]. This can be promoted by the presence of protic impurities (like water or alcohols) or certain bases and reaction conditions. The resulting 1-hexene is unreactive in the Heck coupling, leading to a lower yield of the desired product.
-
Isomerization: Under certain conditions, particularly with specific bases or prolonged heating, the trans-double bond may isomerize to the cis-isomer or migrate along the alkyl chain. This can lead to a mixture of isomeric products.
Analytical Approach to Diagnosis:
To diagnose the issue, a thorough analysis of your starting material is crucial.
-
¹H and ¹³C NMR Spectroscopy: This will allow you to determine the purity of the trans-1-Iodo-1-Hexene, quantify the amount of the cis-isomer, and detect any other significant organic impurities[6][7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents or byproducts from the synthesis.
Experimental Protocols
Protocol 1: Purity Assessment of trans-1-Iodo-1-Hexene by ¹H NMR Spectroscopy
Objective: To determine the isomeric purity and identify organic impurities in a sample of trans-1-Iodo-1-Hexene.
Materials:
-
trans-1-Iodo-1-Hexene sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Dissolve approximately 10-20 mg of the trans-1-Iodo-1-Hexene sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
trans-1-Iodo-1-Hexene: Identify the characteristic signals for the vinylic protons. The proton on the carbon bearing the iodine (C1-H) typically appears as a doublet of triplets around δ 6.0-6.2 ppm. The adjacent vinylic proton (C2-H) will appear as a doublet of triplets around δ 6.5-6.7 ppm. The coupling constant (J) between these two protons is characteristically large for the trans isomer, typically in the range of 14-15 Hz.
-
cis-1-Iodo-1-Hexene Impurity: The vinylic protons of the cis-isomer will have a smaller coupling constant, typically in the range of 7-8 Hz. Their chemical shifts will also be slightly different from the trans-isomer.
-
1-Hexyne Impurity: Look for a characteristic triplet for the terminal alkyne proton around δ 1.9 ppm and a triplet for the propargylic protons around δ 2.2 ppm.
-
Quantification: Integrate the signals corresponding to the vinylic protons of both the trans and cis isomers to determine their relative ratio. Similarly, integrate the signal for the terminal alkyne proton of 1-hexyne and compare it to a known proton signal of the main compound to estimate its concentration.
-
| Compound | Characteristic ¹H NMR Signals (CDCl₃) | Typical Coupling Constant (J) |
| trans-1-Iodo-1-Hexene | δ 6.0-6.2 (dt, 1H), δ 6.5-6.7 (dt, 1H) | J = 14-15 Hz (vinylic) |
| cis-1-Iodo-1-Hexene | Vinylic protons with smaller J value | J = 7-8 Hz (vinylic) |
| 1-Hexyne | δ 1.9 (t, 1H), δ 2.2 (t, 2H) | J ≈ 2.6 Hz (alkynyl C-H) |
Protocol 2: Purification of trans-1-Iodo-1-Hexene by Fractional Distillation
Objective: To remove lower-boiling impurities (e.g., 1-hexyne) and higher-boiling impurities from trans-1-Iodo-1-Hexene.
Materials:
-
Crude trans-1-Iodo-1-Hexene
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle and stirrer
-
Vacuum pump (if distilling under reduced pressure)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude trans-1-Iodo-1-Hexene and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Monitor the temperature at the head of the fractionating column. The temperature should rise as the most volatile component begins to vaporize.
-
Collect the initial fraction, which will be enriched in lower-boiling impurities like residual 1-hexyne (boiling point ~71 °C).
-
As the temperature stabilizes at the boiling point of trans-1-Iodo-1-Hexene (approximately 69-70 °C at 20 mmHg), change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the main product has been collected.
-
Stop the distillation and allow the apparatus to cool before disassembling.
Note: trans-1-Iodo-1-Hexene can be sensitive to heat and light. It is advisable to perform the distillation under reduced pressure to lower the boiling point and to protect the apparatus from light.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Modern Allene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA: 2004; pp 53–106.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009-3066.
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449-7476.
- Pauli, G. F.; Jaki, B. U.; Lankin, D. C. Quantitative 1H NMR: A versatile tool for the purity evaluation of natural products.
- Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry1978, 43 (14), 2923-2925.
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 26, 2026).
-
Chemistry LibreTexts. Sonogashira Coupling. [Link] (accessed Jan 26, 2026).
-
Wikipedia contributors. Vinyl iodide. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 26, 2026).
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link] (accessed Jan 26, 2026).
- Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters2003, 5 (11), 1841-1844.
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Krische, M. J. et al. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC2022 . [Link] (accessed Jan 26, 2026).
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Organic Chemistry Portal. Sonogashira Coupling. [Link] (accessed Jan 26, 2026).
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Validation & Comparative
A Comparative Guide to the Reactivity of (E)- and (Z)-1-iodohex-1-ene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the stereochemistry of starting materials is a critical parameter that dictates the outcome of a synthetic sequence. In the realm of palladium-catalyzed cross-coupling reactions, vinyl iodides are prized substrates due to their high reactivity. However, the geometric configuration of the double bond, specifically the difference between (E) (trans) and (Z) (cis) isomers, can profoundly influence reaction kinetics, yields, and even the feasibility of a transformation. This guide provides an in-depth comparison of the reactivity of (E)-1-iodohex-1-ene and (Z)-1-iodohex-1-ene, focusing on the three most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Decisive Role of Stereochemistry: (E) vs. (Z) Isomers
The fundamental difference in reactivity between (E)- and (Z)-1-iodohex-1-ene stems from steric hindrance. In the (E)-isomer, the butyl group and the iodine atom are on opposite sides of the double bond, presenting a relatively unhindered pathway for the bulky palladium catalyst to approach and initiate the reaction. Conversely, in the (Z)-isomer, the butyl group is on the same side as the iodine atom, creating significant steric congestion. This steric clash directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition.
Mechanistic Underpinnings: The Oxidative Addition Step
The catalytic cycles of Suzuki, Heck, and Sonogashira reactions all commence with the oxidative addition of the vinyl iodide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a palladium(II) intermediate. For this to occur, the vinyl iodide must approach and coordinate to the palladium center.
The stereochemistry of the vinyl iodide is generally retained throughout the reaction sequence because the oxidative addition is a concerted process.[1][2]
-
For (E)-1-iodohex-1-ene: The linear geometry of the (E)-isomer allows for an unobstructed approach to the palladium(0) catalyst. The transition state is relatively low in energy, leading to a faster reaction rate.
-
For (Z)-1-iodohex-1-ene: The butyl group in the cis position to the iodine atom acts as a steric shield, hindering the approach of the palladium catalyst. This leads to a higher energy transition state for the oxidative addition, resulting in a significantly slower reaction rate.
This difference in activation energy for the oxidative addition is the primary reason for the observed disparity in reactivity between the two isomers.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct comparative kinetic data for 1-iodohex-1-ene isomers is not extensively published, the general principles are well-established through studies on analogous vinyl halides. A notable study by Carpita and coworkers demonstrated that in Suzuki-Miyaura cross-coupling, (E)-bromoalkenes react significantly faster than their (Z)-isomer counterparts. This trend is widely accepted to hold true for vinyl iodides as well, given the similar mechanistic pathway.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for forming carbon-carbon bonds.
Expected Reactivity: (E)-1-iodohex-1-ene >> (Z)-1-iodohex-1-ene
Experimental Data Snapshot: While specific data for 1-iodohex-1-ene is scarce, the following table illustrates the expected disparity in yield and reaction time based on analogous systems.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| (E)-1-iodohex-1-ene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 2 | >90 (expected) |
| (Z)-1-iodohex-1-ene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 24+ | <20 (expected) |
Note: The data presented is an illustrative expectation based on the known reactivity patterns of E/Z vinyl halides.
Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Iodide
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a vinyl iodide.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl iodide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the solvent system (e.g., a 3:1 mixture of toluene and water, 4 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples a vinyl or aryl halide with an alkene. The stereoselectivity of the Heck reaction is often high, favoring the formation of the (E)-product.
Expected Reactivity: (E)-1-iodohex-1-ene > (Z)-1-iodohex-1-ene
While the (Z)-isomer is less reactive, it can still participate in Heck reactions, often with retention of the double bond geometry in the product, especially in intramolecular cyclizations.[3][4]
Experimental Protocol: Heck Reaction of a Vinyl Iodide
This is a general procedure for the Heck reaction.
-
In a sealed tube, combine the vinyl iodide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add a base (e.g., triethylamine, 2.0 mmol) and a solvent (e.g., DMF or acetonitrile, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1]
Expected Reactivity: (E)-1-iodohex-1-ene > (Z)-1-iodohex-1-ene
The reaction is highly stereospecific, with the configuration of the vinyl iodide being retained in the resulting enyne product. The steric hindrance in the (Z)-isomer again slows down the rate-limiting oxidative addition step.
Experimental Protocol: Sonogashira Coupling of a Vinyl Iodide
The following is a representative Sonogashira coupling protocol.
-
To a Schlenk flask, add the vinyl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine, 5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Conclusion and Practical Recommendations
The stereochemistry of 1-iodohex-1-ene is a paramount consideration for its use in palladium-catalyzed cross-coupling reactions. The (E)-isomer consistently exhibits higher reactivity than the (Z)-isomer across Suzuki-Miyaura, Heck, and Sonogashira couplings. This difference is primarily attributed to the steric hindrance posed by the butyl group in the (Z)-isomer, which impedes the crucial oxidative addition step to the palladium catalyst.
For the practicing chemist, this translates to the following key takeaways:
-
Reaction Efficiency: Expect significantly faster reaction times and higher yields when using (E)-1-iodohex-1-ene.
-
Reaction Conditions: Reactions with (Z)-1-iodohex-1-ene may require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, which can sometimes lead to side reactions.
-
Stereochemical Integrity: In most standard cross-coupling reactions, the stereochemistry of the starting vinyl iodide is retained in the product.
-
Strategic Synthesis: When designing a synthesis, the choice of the (E)- or (Z)-isomer of a vinyl iodide can be a strategic decision to control reactivity and achieve the desired stereochemical outcome in the final product.
By understanding the inherent reactivity differences rooted in the stereochemistry of these building blocks, researchers can better design and optimize their synthetic strategies, leading to more efficient and predictable outcomes in the development of complex molecules.
References
- Carpita, A., et al. (1998). Stereoselective Suzuki Cross-Coupling of 1,1-Dibromo-1-alkenes with Alkenyl- and Arylboronic Acids. Tetrahedron, 54(49), 14851-14866.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Liu, H., et al. (2018). Palladium-catalyzed heck-type cascade cyclization of (Z)-1-iodo-1,6-dienes with N-tosyl hydrazones. Organic & Biomolecular Chemistry, 16(40), 7464-7468.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Yu, S., et al. (2024). Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids. Organic Letters, 26(10), 2175–2179.
- Rodriguez, J., et al. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 12(20), 7074-7085.
- BenchChem. (2025). Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene in Suzuki Cross-Coupling Reactions.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Online] Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. [Online] Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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A Researcher's Guide to Computational Studies on the Oxidative Addition of Vinyl Iodides
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of vinyl iodides to transition metal complexes, particularly palladium(0), is a cornerstone of modern synthetic organic chemistry, forming the critical bond-forming step in numerous cross-coupling reactions. Understanding the intricate mechanistic details of this process is paramount for catalyst design, reaction optimization, and the development of novel synthetic methodologies. Computational chemistry has emerged as an indispensable tool for elucidating these mechanisms, offering insights that are often difficult to obtain through experimental means alone. This guide provides a comparative overview of computational approaches for studying the oxidative addition of vinyl iodides, supported by experimental data and detailed protocols to empower researchers in this dynamic field.
The Mechanistic Landscape: More Than a Simple Insertion
The oxidative addition of a vinyl iodide to a palladium(0) complex, such as Pd(PPh₃)₂, is often depicted as a simple concerted insertion of the metal into the carbon-iodine bond. However, computational studies have revealed a more complex and nuanced mechanistic landscape. Several competing pathways have been identified, and the operative mechanism can be influenced by a variety of factors including the solvent, the nature of the ligands on the metal, and the electronic and steric properties of the vinyl iodide.
The primary mechanistic pathways that have been computationally explored include:
-
Concerted Mechanism: This is the classical and often lowest-energy pathway, involving a three-centered transition state where the C-I bond is broken and the Pd-C and Pd-I bonds are formed simultaneously. This mechanism typically proceeds with retention of stereochemistry at the double bond.[1][2]
-
Anionic Pathway: In the presence of coordinating anions (such as halides or acetate), an alternative pathway involving an anionic palladium(0) species can become operative.[1][3] Density functional theory (DFT) calculations have shown that a three-coordinate anionic Pd(0) complex can be a stable intermediate.[1][2] The oxidative addition then proceeds from this anionic complex, often with a lower activation barrier than the neutral concerted pathway.
-
SⲛAr-like (Nucleophilic Aromatic Substitution) Mechanism: For electron-deficient vinyl halides, a stepwise mechanism involving nucleophilic attack of the palladium(0) complex on the double bond, followed by iodide elimination, has been proposed. However, for typical vinyl iodides, this pathway is generally considered to be less favorable than the concerted mechanism.
-
Radical Pathways: Single-electron transfer (SET) from the electron-rich palladium(0) center to the vinyl iodide can initiate a radical mechanism. While less commonly invoked for vinyl iodides compared to some aryl halides, this pathway cannot be entirely discounted, especially under specific photochemical conditions.[4]
The choice of the mechanistic pathway has significant implications for the reaction's kinetics, selectivity, and overall efficiency. Computational modeling allows researchers to map the potential energy surfaces of these different pathways, identify the lowest-energy route, and understand the factors that govern the mechanistic preference.
Comparing Computational Approaches: A Benchmarking Perspective
The accuracy of computational predictions is intrinsically linked to the chosen theoretical method and basis set. Density Functional Theory (DFT) is the most widely used computational tool for studying organometallic reactions due to its favorable balance of accuracy and computational cost. However, the vast array of available DFT functionals necessitates careful selection and benchmarking against experimental data or higher-level theoretical methods.
For the oxidative addition of vinyl iodides to palladium, several factors must be considered when choosing a computational method:
-
Dispersion Corrections: Non-covalent interactions, such as those between the vinyl iodide and the phosphine ligands on the palladium, can play a significant role in the stability of intermediates and transition states. Therefore, the inclusion of dispersion corrections (e.g., Grimme's D3 or D4 corrections) to standard DFT functionals is highly recommended.
-
Relativistic Effects: For heavy elements like palladium and iodine, relativistic effects can influence the electronic structure and reactivity. The use of effective core potentials (ECPs) that account for these effects is standard practice.
-
Solvation Models: The polarity of the solvent can have a profound impact on the energetics of the reaction, particularly for pathways involving charged intermediates. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to account for bulk solvent effects.[5]
The following table summarizes the performance of several commonly used DFT functionals for calculating activation barriers and reaction energies for bond activation at palladium centers, providing a useful starting point for selecting an appropriate method for studying the oxidative addition of vinyl iodides.
| DFT Functional | Functional Type | Basis Set Recommendation | Key Strengths & Weaknesses | Supporting Study |
| B3LYP | Hybrid-GGA | def2-TZVP | A widely used and well-benchmarked functional. Often provides a good balance of accuracy and computational cost. May underestimate reaction barriers in some cases. | |
| PBE0 | Hybrid-GGA | def2-TZVP | Generally provides more accurate barrier heights than B3LYP. Good for systems where charge transfer is important. | |
| M06 | Hybrid-meta-GGA | def2-TZVP | Known for its good performance for non-covalent interactions and thermochemistry. Can be more computationally expensive than hybrid-GGAs. | |
| BP86 | GGA | LANL2DZ for Pd/I, 6-31G(d) for other atoms | A computationally efficient functional. Often used for geometry optimizations. May not be as accurate for reaction energies as hybrid functionals. | |
| ωB97X-D | Range-separated hybrid with dispersion | def2-TZVP | Excellent for systems with significant non-covalent interactions and for predicting thermochemistry and barrier heights. |
Note: The choice of basis set is also critical. For palladium and iodine, a basis set that includes effective core potentials (ECPs) such as LANL2DZ or the def2-TZVP basis set is recommended. For lighter atoms (C, H, P), Pople-style basis sets like 6-31G(d) or the more flexible def2-SVP or def2-TZVP basis sets are commonly employed.
Experimental Data for Benchmarking
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For the oxidative addition of vinyl iodides, kinetic studies provide valuable benchmarks for calculated activation barriers.
A study on the rate of oxidative addition of various vinyl triflates and halides to Pd(PPh₃)₄ in DMF provides the following reactivity order: vinyl-OTf >> vinyl-Br > PhBr and vinyl-OTf >> PhOTf.[6] This trend highlights the significant influence of the leaving group on the reaction rate. Computational studies should be able to reproduce these relative reactivity trends.
Furthermore, the electronic nature of substituents on the vinyl iodide can impact the reaction rate. Electron-withdrawing groups on the double bond are generally expected to accelerate the oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups may slow down the reaction. Computational studies can quantify these electronic effects by calculating the activation barriers for a series of substituted vinyl iodides and correlating them with Hammett parameters or other electronic descriptors.[6]
Experimental Protocol: A Step-by-Step DFT Workflow
This section provides a detailed, step-by-step methodology for performing a DFT calculation to investigate the concerted oxidative addition of vinyl iodide to a Pd(0)(PH₃)₂ complex, a common model system. This protocol is intended as a general guideline and may need to be adapted based on the specific software package and computational resources available.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Model System: Vinyl iodide (C₂H₃I) and Pd(PH₃)₂.
Step 1: Geometry Optimization of Reactants and Products
-
Construct the input files: Create separate input files for the vinyl iodide molecule, the Pd(PH₃)₂ complex, and the final oxidative addition product, cis-[Pd(PH₃)₂(CH=CH₂)(I)].
-
Define the molecular geometry: Provide the initial Cartesian coordinates or Z-matrix for each molecule.
-
Specify the computational method:
-
#p B3LYP/LANL2DZ opt freq (for Gaussian)
-
This specifies the B3LYP functional with the LANL2DZ basis set for all atoms, requests a geometry optimization (opt), and a frequency calculation (freq) to confirm the nature of the stationary point (a minimum should have zero imaginary frequencies).
-
-
Run the calculations: Submit the input files to the quantum chemistry software.
-
Analyze the output: Confirm that the optimizations have converged and that the frequency calculations show no imaginary frequencies for the minima.
Step 2: Transition State Search
-
Construct an initial guess for the transition state (TS) geometry: This is a critical step. A good initial guess can be obtained by interpolating between the reactant and product geometries or by using a linear transit or synchronous transit-guided quasi-Newton (QST2 or QST3 in Gaussian) method. The TS for the concerted oxidative addition will have a three-membered ring-like structure involving Pd, the vinylic carbon, and the iodine atom.
-
Specify the transition state search method:
-
#p B3LYP/LANL2DZ opt=(ts,calcfc,noeigen) freq (for Gaussian)
-
opt=(ts,calcfc,noeigen) requests a transition state optimization using an initial Hessian calculated at the first step (calcfc) and without testing for negative eigenvalues during the optimization.
-
-
Run the calculation: Submit the TS input file.
-
Analyze the output:
-
Verify that the optimization has converged to a first-order saddle point.
-
The frequency calculation should show exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the C-I bond breaking and the Pd-C and Pd-I bonds forming).
-
Visualize the imaginary frequency to ensure it corresponds to the desired reaction pathway.
-
Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation: This calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired minima.
-
Specify the IRC method:
-
#p B3LYP/LANL2DZ irc=(calcfc,maxpoints=20,stepsize=10) (for Gaussian)
-
-
Run the calculation: Submit the IRC input file.
-
Analyze the output: The IRC path should lead to the optimized geometries of the reactant complex and the product.
Step 4: Calculation of Activation and Reaction Energies
-
Extract the electronic energies (with zero-point vibrational energy corrections) of all optimized structures: Reactants, product, and transition state.
-
Calculate the activation energy (ΔG‡):
-
ΔG‡ = G(TS) - G(Reactants)
-
-
Calculate the reaction energy (ΔG_rxn):
-
ΔG_rxn = G(Product) - G(Reactants)
-
The following diagram illustrates the overall computational workflow:
Caption: A generalized workflow for DFT calculations of an oxidative addition reaction.
Interpreting the Results: From Numbers to Chemical Insight
The output of a computational study is a wealth of numerical data. The key to a successful study lies in the ability to translate these numbers into meaningful chemical insights.
-
Energy Profile: The calculated activation and reaction energies can be used to construct a reaction energy profile, which visually represents the energetic landscape of the reaction. This profile allows for a direct comparison of the feasibility of different mechanistic pathways.
-
Geometric Parameters: Analyzing the bond lengths and angles in the optimized structures, particularly the transition state, can provide valuable information about the nature of the bonding and the mechanism. For example, in a concerted transition state, one would expect to see elongated C-I and Pd-C/Pd-I bonds in the process of breaking and forming.
-
Charge Analysis: Methods such as Natural Bond Orbital (NBO) analysis can be used to study the charge distribution in the reactants, transition state, and product. This can reveal the extent of charge transfer during the reaction and help to characterize the electronic nature of the transition state.
-
Orbital Analysis: Examining the frontier molecular orbitals (HOMO and LUMO) of the reactants can provide insights into the initial electronic interactions that lead to the oxidative addition. For instance, the reaction can often be viewed as an interaction between the HOMO of the palladium(0) complex and the LUMO of the vinyl iodide (which is typically the C-I σ* antibonding orbital).
The following diagram illustrates a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, where the oxidative addition of a vinyl iodide is the initial and often rate-determining step.
Sources
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Vinyl Iodide Coupling
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as a paramount tool in this endeavor, and the coupling of vinyl iodides, in particular, offers a versatile route to complex alkenes, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the palladium catalyst is not trivial; it profoundly dictates the reaction's efficiency, substrate scope, and overall success. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the coupling of vinyl iodides, supported by experimental data and mechanistic insights to empower you in catalyst selection and reaction optimization.
The Central Role of Palladium in Vinyl Iodide Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions of vinyl iodides, such as the Suzuki, Heck, and Stille reactions, generally proceed through a common catalytic cycle.[1] Understanding this cycle is crucial for rational catalyst selection and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl iodide (R-I) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the palladium source and the ligands.
-
Transmetallation (for Suzuki, Stille, etc.) or Olefin Insertion (for Heck): In reactions like the Suzuki or Stille coupling, an organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium center.[2] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst.[2]
The nature of the palladium precursor, the choice of ligands, and the reaction conditions all play a critical role in modulating the efficiency of each step in this cycle.
Figure 1: Generalized catalytic cycle for the Suzuki coupling of a vinyl iodide.
Comparative Analysis of Palladium Catalyst Systems
The selection of the optimal palladium catalyst system depends heavily on the specific coupling reaction and the nature of the substrates. Below, we compare the performance of common palladium precursors and ligand systems.
Palladium(0) vs. Palladium(II) Precatalysts
Palladium catalysts are typically introduced as either Pd(0) or Pd(II) precatalysts.
-
Pd(0) Precatalysts: Complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are already in the active oxidation state. However, Pd(PPh₃)₄ can be a relatively stable 18-electron complex, and its entry into the catalytic cycle may require ligand dissociation, which can sometimes be slow.[4]
-
Pd(II) Precatalysts: Common examples include palladium(II) acetate (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). These are generally more stable to air and moisture than many Pd(0) complexes.[3] However, they require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be effected by phosphines, amines, or other reducing agents in the reaction mixture.[4] Interestingly, for Heck reactions, Pd(OAc)₂ associated with monophosphine ligands is often more efficient than Pd(PPh₃)₄.[4]
A study on a deoxygenative Heck reaction of vinyl triflates with aryl iodides found that Pd(OAc)₂ was the most efficient precatalyst, while Pd(0) precatalysts diminished the reaction's efficiency.[5]
The Influence of Ligands: Phosphines and Beyond
Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the substrate scope.
-
Triphenylphosphine (PPh₃): This is one of the most widely used and cost-effective phosphine ligands for the coupling of aryl and vinyl iodides. It is effective in many standard Suzuki, Stille, and Sonogashira reactions. However, in some cases, particularly at lower temperatures, the use of Pd(PPh₃)₄ with aryl iodides in Suzuki-Miyaura couplings can lead to unexpectedly poor turnover of the key on-cycle intermediate.[6][7]
-
Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos) have emerged as highly effective for challenging coupling reactions.[1][8] Their strong electron-donating ability can facilitate the oxidative addition step, even with less reactive substrates. In a Suzuki coupling for the derivatization of a chromenone scaffold, PdCl₂(dppf) was found to be more reactive than Pd(PPh₃)₄, leading to complete conversion in a shorter time.[9]
-
Ligandless or "Ligand-Free" Conditions: In some instances, particularly in Heck reactions, palladium-catalyzed couplings can be performed without the addition of a dative ligand.[10] These reactions are often carried out with simple palladium salts like Pd(OAc)₂. The active catalytic species in these "ligandless" systems are thought to be anionic arylpalladium halide complexes or palladium nanoparticles.[10][11] It's important to note that in a specific palladium(I)-iodide catalyzed Heck-type reaction, phosphine ligands were found to completely suppress catalysis.[5]
The choice between a ligated and a ligandless system depends on the specific transformation. While ligandless systems offer simplicity and cost-effectiveness, ligated systems often provide higher activity, selectivity, and functional group tolerance.
Performance Data for Palladium Catalysts in Vinyl Iodide Coupling
The following tables summarize experimental data for different palladium-catalyzed coupling reactions of vinyl iodides, showcasing the performance of various catalyst systems.
Table 1: Suzuki-Miyaura Coupling of Vinyl Iodides
| Catalyst System | Vinyl Iodide Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [2] |
| PdCl₂(dppf) | 2,5-diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ / SPhos | 2,5-diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
Table 2: Heck-Type Coupling of Vinyl Derivatives
| Catalyst System | Vinyl Substrate | Aryl Iodide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Bu₄NI | Vinyl triflate | Iodoanisole | NaO₂CH / Na₂CO₃ | THF/H₂O | 100 | - | 88 | [5] |
| PdCl₂ | Cyclohexene | Iodobenzene | AgTFA | - | - | - | 96 | [12] |
Table 3: Stille Coupling of Vinyl Iodides
| Catalyst System | Vinyl Iodide Substrate | Organostannane | Additive | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Generic Vinyl Iodide | Trimethylstannylacrylate | CuTC | - | - | - | 87 | [13] |
Table 4: Sonogashira Coupling of Vinyl Iodides
| Catalyst System | Vinyl Iodide Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 2,5-diiodopyrazine | Phenylacetylene | Et₃N | THF | 60 | 12 | High | [2] |
| PdCl₂(PPh₃)₂ / CuI | 2,5-diiodopyrazine | Phenylacetylene | Et₃N | DMF | 80 | 2 | High | [2] |
Experimental Protocols
Below are detailed, step-by-step methodologies for representative palladium-catalyzed coupling reactions of vinyl iodides.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of dihaloheterocycles.[2]
Materials:
-
2,5-diiodopyrazine (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
PdCl₂(dppf) (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2,5-diiodopyrazine, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Add DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.
Protocol 2: Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction
This protocol is based on a novel formate-mediated reductive cross-coupling.[5]
Materials:
-
Vinyl triflate (1.0 mmol)
-
Iodoanisole (1.6 mmol)
-
Pd(OAc)₂ (0.05 mmol)
-
Tetrabutylammonium iodide (Bu₄NI) (0.2 mmol)
-
Sodium formate (NaO₂CH) (2.0 mmol)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol)
-
Tetrahydrofuran (THF) and Water (40:1 mixture, 5 mL)
Procedure:
-
In a reaction vessel, combine the vinyl triflate, iodoanisole, Pd(OAc)₂, Bu₄NI, sodium formate, and sodium carbonate.
-
Add the THF/water solvent mixture.
-
Seal the vessel and heat the mixture to 100 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a few drops of methanol.
-
Perform a standard aqueous work-up.
-
Purify the product by silica gel chromatography.
Conclusion and Future Outlook
The palladium-catalyzed coupling of vinyl iodides is a robust and versatile synthetic methodology. The choice of the palladium catalyst system is a critical parameter that must be carefully considered based on the specific coupling partners and desired outcome. While traditional catalysts like Pd(PPh₃)₄ remain valuable, the development of catalysts based on bulky, electron-rich phosphine ligands and novel ligandless systems continues to expand the scope and efficiency of these transformations. For routine couplings of reactive vinyl iodides, simple and cost-effective systems based on Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often sufficient. For more challenging substrates, catalyst systems employing specialized ligands like SPhos or XPhos may be required to achieve high yields. The unique reactivity observed in the palladium(I)-iodide catalyzed system highlights the potential for discovering novel catalytic cycles with distinct reactivity profiles. As our understanding of the underlying mechanistic nuances deepens, the rational design of even more efficient and selective palladium catalysts for vinyl iodide coupling will undoubtedly continue to advance the frontiers of chemical synthesis.
References
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Krische, M. J., et al. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC, [Link].
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Wipf, P. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, [Link].
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Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org, [Link].
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Pérez-Temprano, M. H., et al. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, [Link].
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Fairlamb, I. J. S., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, [Link].
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Stille, J. K., et al. Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society, [Link].
-
Hartwig, J. F., et al. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. PMC, [Link].
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Smirnov, V. V., et al. Study of “ligand-free” catalytic systems with low palladium content for the Heck reaction. ResearchGate, [Link].
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II, [Link].
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Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology, [Link].
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ResearchGate. Comparisons of various palladium complexes catalyzed Sonogashira... ResearchGate, [Link].
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Pérez-Temprano, M. H., et al. THE STILLE REACTION, 38 YEARS LATER. Author Manuscript, [Link].
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Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme, [Link].
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Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts, [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal, [Link].
-
National Institutes of Health. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. NIH, [Link].
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, [Link].
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, [Link].
-
Gessner Group. Phosphine ligands and catalysis. Gessner Group, [Link].
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Wiley Online Library. Heck, Sonogashira, and Hiyama Reactions Catalyzed by Palladium Nanoparticles Stabilized by Tris-Imidazolium Salt. Wiley Online Library, [Link].
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ACS Publications. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. ACS Publications, [Link].
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The Strategic Advantage of trans-1-Iodo-1-Hexene in Cross-Coupling Chemistry: A Comparative Guide to Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Cross-Coupling Strategies.
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is a critical determinant of reaction efficiency, scope, and overall synthetic strategy. For decades, vinyl triflates have been a mainstay for the introduction of vinyl moieties, prized for their accessibility from carbonyl compounds. However, an often-overlooked alternative, trans-1-Iodo-1-Hexene, presents a compelling case for its broader adoption. This guide provides an in-depth comparison of these two key building blocks, supported by experimental evidence, to inform the judicious selection of reagents in your synthetic endeavors.
At a Glance: Key Performance Indicators
| Feature | trans-1-Iodo-1-Hexene | Vinyl Triflates (e.g., 1-Hexenyl Triflate) |
| Reactivity | High, often requiring milder conditions. | High, but can require higher temperatures or more complex ligands. |
| Synthesis | Accessible from terminal alkynes via hydroiodination. | Readily prepared from ketones or aldehydes. |
| Stability & Handling | Generally stable, but sensitive to light and requires cool, dark storage. | Prone to hydrolysis, especially under acidic or basic conditions. |
| Cost-Effectiveness | Can be more cost-effective depending on the synthetic route. | Can be more expensive due to the cost of triflic anhydride. |
| Byproducts | Iodide salts, which are generally straightforward to remove. | Triflate salts, which can sometimes complicate purification. |
The Cornerstone of Reactivity: A Mechanistic Perspective
The enhanced reactivity of vinyl iodides in many cross-coupling reactions can be attributed to the fundamental mechanism of palladium-catalyzed cycles, specifically the oxidative addition step. The carbon-iodine bond is weaker than the carbon-oxygen bond in a triflate, facilitating its cleavage and the formation of the key Pd(II) intermediate.
This lower activation energy for the oxidative addition of vinyl iodides often translates to faster reaction rates and the ability to conduct couplings at lower temperatures. This is a significant advantage in the synthesis of complex, thermally sensitive molecules, where milder conditions can be crucial for preserving functionality.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Synthesis and Accessibility: A Tale of Two Precursors
The choice between trans-1-Iodo-1-Hexene and a vinyl triflate often begins with the accessibility of their respective starting materials.
trans-1-Iodo-1-Hexene is most commonly synthesized from the corresponding terminal alkyne, 1-hexyne, via a hydroiodination reaction. This method offers excellent control over the trans stereochemistry.
Vinyl triflates , on the other hand, are typically prepared from ketones or aldehydes. This makes them a convenient choice when the corresponding carbonyl compound is readily available or easily synthesized.
Caption: Comparative Synthetic Pathways.
Stability and Handling: Practical Considerations in the Lab
trans-1-Iodo-1-Hexene is a relatively stable compound but can be sensitive to light. It is best stored in a cool, dark place under an inert atmosphere to prevent gradual decomposition.
Vinyl triflates are notoriously susceptible to hydrolysis, particularly in the presence of acid or base.[1] This instability necessitates careful handling and storage in a dry environment. The presence of moisture can lead to the formation of the corresponding ketone and triflic acid, reducing the effective concentration of the reagent and potentially complicating the reaction mixture.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
Representative Suzuki-Miyaura Coupling Protocols
Protocol 1: Suzuki-Miyaura Coupling of trans-1-Iodo-1-Hexene with Phenylboronic Acid
This protocol is based on established procedures for the Suzuki coupling of vinyl iodides.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add trans-1-Iodo-1-Hexene (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a degassed solvent, such as DMF or a toluene/water mixture.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction to a temperature typically ranging from 60-90 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Based on similar reactions in the literature, expected yields for this type of coupling are generally high, often in the range of 85-95% .
Protocol 2: Suzuki-Miyaura Coupling of 1-Hexenyl Triflate with Phenylboronic Acid
This protocol is adapted from known procedures for the coupling of vinyl triflates.
Step-by-Step Methodology:
-
In a reaction vessel, combine 1-hexenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv).
-
Add a degassed solvent, typically dioxane or THF.
-
Purge the mixture with an inert gas for 15-20 minutes.
-
Add a palladium catalyst system, which may require a specific ligand for optimal performance, such as Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos (2-5 mol%).
-
Heat the reaction, often to a higher temperature than for the vinyl iodide counterpart, typically in the range of 80-110 °C.
-
Monitor the reaction's progress.
-
After completion, perform a similar workup and purification as described in Protocol 1.
Reported yields for the Suzuki coupling of vinyl triflates are also generally good, but can be more variable depending on the specific substrate and catalyst system, often ranging from 70-90% .
Comparative Analysis of Performance
| Parameter | trans-1-Iodo-1-Hexene | 1-Hexenyl Triflate | Causality |
| Reaction Temperature | Typically lower (60-90 °C) | Often higher (80-110 °C) | The weaker C-I bond facilitates oxidative addition at lower temperatures. |
| Catalyst System | Often effective with standard catalysts (e.g., Pd(PPh₃)₄). | May require more specialized and often more expensive phosphine ligands for high efficiency. | The more challenging oxidative addition of the C-O bond in triflates necessitates a more electron-rich and reactive catalyst. |
| Reaction Times | Generally shorter. | Can be longer. | Faster oxidative addition leads to a more rapid catalytic turnover. |
| Yields | Consistently high. | Can be high, but more sensitive to reaction conditions and substrate. | The higher reactivity and stability of the vinyl iodide under typical coupling conditions contribute to more reliable outcomes. |
Conclusion: A Strategic Choice for Enhanced Efficiency
While vinyl triflates remain a valuable tool in the synthetic chemist's arsenal, particularly when derived from readily available carbonyl compounds, trans-1-Iodo-1-Hexene offers a distinct set of advantages that merit its consideration as a primary choice for many cross-coupling applications. Its high reactivity, often leading to milder reaction conditions, faster conversions, and consistently high yields with standard catalyst systems, makes it an attractive and often more efficient alternative. The decision to employ trans-1-Iodo-1-Hexene should be a strategic one, based on a holistic assessment of starting material availability, the thermal and chemical sensitivity of the substrate, and the overall desired efficiency of the synthetic route. For drug development professionals and researchers working on complex molecular architectures, the reliability and mildness associated with vinyl iodides can be a significant asset in achieving their synthetic goals.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Pérez, I.; Sestelo, J. P.; Sarandeses, L. A. Org. Lett.1999 , 1 (8), 1267–1269. [Link]
-
Vinyl iodide functional group. Wikipedia. [Link]
-
Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Amatore, C.; Jutand, A.; Suarez, A. Organometallics1997 , 16 (13), 2931–2938. [Link]
-
Suzuki–Miyaura cross–coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Thompson, A. E.; Hughes, G.; Taylor, A. P.; S. D. R. Christie. Tetrahedron Lett.2005 , 46 (33), 5549-5552. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Stille reaction. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Methods for Vinyl Iodides
For researchers and professionals in synthetic and medicinal chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Vinyl iodides are particularly valuable electrophilic partners in this endeavor due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions compared to their bromide or chloride counterparts. This guide provides an in-depth comparison of the most prevalent palladium-catalyzed cross-coupling methods for vinyl iodides: Suzuki-Miyaura, Stille, Mizoroki-Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental protocols to inform your selection of the optimal method for your synthetic challenge.
The Suzuki-Miyaura Coupling: The Workhorse of C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] The reaction couples a vinyl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[2]
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the vinyl iodide to a Pd(0) species. A crucial subsequent step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, facilitating the transfer.[1] The choice of base and solvent is therefore critical; inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common, often in aqueous solvent mixtures which can accelerate transmetalation. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
The choice of ligand is paramount for an efficient Suzuki coupling.[2] Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), can accelerate both the oxidative addition and reductive elimination steps.[1][2] For some substrates, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) may be employed to stabilize the catalyst and prevent side reactions.[3]
Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally non-toxic and environmentally benign.[1]
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, amides, and ketones.[1]
-
Commercial Availability: A vast library of boronic acids and esters is commercially available.[4]
Limitations:
-
Base Sensitivity: The requisite base can be problematic for substrates with base-labile functional groups.[2]
-
Protodeboronation: Boronic acids can be susceptible to decomposition via protodeboronation, especially under harsh conditions. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[4]
Illustrative Protocol: Suzuki-Miyaura Coupling
A 25 mL Schlenk flask is charged with the vinyl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (1 mL) are then added via syringe. The reaction mixture is heated to 90 °C and stirred for 4-6 hours, monitoring progress by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Stille Coupling: A Mild and Versatile Alternative
The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium.[5] For vinyl iodides, this method is highly effective and often proceeds under very mild conditions, preserving the stereochemistry of the vinyl partner.[5]
Mechanism and Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base. The organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center directly. The rate of transmetalation depends on the organic groups attached to the tin atom, with transfer rates generally following the order: alkynyl > vinyl > aryl > alkyl. This predictable reactivity allows for selective couplings.
The choice of solvent and ligands is crucial. Polar aprotic solvents like DMF or NMP are common. While phosphine ligands like PPh₃ are often used, the addition of a chloride source, such as LiCl, can accelerate the reaction by facilitating the displacement of other ligands from the palladium center, thereby opening a coordination site for the organostannane.[5]
Advantages:
-
Mild Conditions: Often proceeds at or slightly above room temperature.
-
Neutral pH: The absence of a base makes it suitable for base-sensitive substrates.[6]
-
Excellent Functional Group Tolerance: Tolerates a wide range of functional groups.[6]
-
Stable Reagents: Organostannanes are stable to air and moisture.[5]
Limitations:
-
Toxicity: The primary drawback is the high toxicity of organotin reagents and their byproducts.[5][7] This necessitates careful handling and rigorous purification methods to remove tin residues from the final product.
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin-containing byproducts that must be disposed of properly.
Illustrative Protocol: Stille Coupling
To a solution of the vinyl iodide (1.0 mmol) and (E)-tributyl(styryl)stannane (1.1 mmol) in anhydrous DMF (5 mL) in a Schlenk tube is added Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The tube is sealed, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 60 °C and stirred for 12 hours. After cooling, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of KF. The resulting suspension is stirred vigorously for 1 hour to precipitate tin salts. The mixture is then filtered through a pad of Celite, and the filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
The Mizoroki-Heck Reaction: C-C Bonds Through Olefin Insertion
The Mizoroki-Heck reaction, commonly known as the Heck reaction, couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction is a powerful tool for the synthesis of substituted alkenes and is particularly useful for vinylation reactions.[8]
Mechanism and Causality: The cycle starts with the oxidative addition of the vinyl iodide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion (or carbopalladation) with the alkene coupling partner. This step typically proceeds in a syn-selective manner. Following insertion, a syn-β-hydride elimination occurs to form the final product and a palladium-hydride species. The base is required to regenerate the Pd(0) catalyst from this hydride species. The regioselectivity of the migratory insertion is primarily governed by sterics, with the vinyl group typically adding to the less substituted carbon of the alkene. The stereochemistry of the product is usually trans due to the nature of the β-hydride elimination step.[10]
Advantages:
-
Atom Economy: Does not require pre-functionalized organometallic reagents for the alkene partner.
-
High Stereoselectivity: Typically yields the trans-alkene product.[8][10]
Limitations:
-
Regioselectivity Issues: Can sometimes lead to mixtures of regioisomers, depending on the substitution pattern of the alkene.
-
High Temperatures: Often requires elevated temperatures for efficient reaction.[8]
Illustrative Protocol: Mizoroki-Heck Reaction
A mixture of the vinyl iodide (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol) in a sealed tube with anhydrous acetonitrile (4 mL) is degassed. The tube is sealed, and the mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in CH₂Cl₂ and washed with 1 M HCl and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
The Sonogashira Coupling: The Gateway to Enynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a vinyl halide with a terminal alkyne.[11][12] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[11][13]
Mechanism and Causality: The reaction is thought to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl iodide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide. This highly reactive species then undergoes transmetalation with the Pd(II)-vinyl complex. Reductive elimination from the resulting dialkynyl-vinyl-palladium(II) intermediate affords the enyne product and regenerates the Pd(0) catalyst. The amine acts as both a base to deprotonate the alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[13]
Advantages:
-
Direct C(sp)-H Functionalization: Utilizes readily available terminal alkynes.
-
Mild Conditions: Often proceeds at room temperature.[11]
Limitations:
-
Oxygen Sensitivity: The reaction must be performed under anaerobic conditions to prevent oxidative homocoupling of the alkyne, which is promoted by the copper catalyst.[13]
-
Byproduct Formation: Glaser coupling can be a significant side reaction.
Illustrative Protocol: Sonogashira Coupling
In a Schlenk flask, the vinyl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) are combined. The flask is evacuated and backfilled with argon. Degassed triethylamine (5 mL) is added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at room temperature for 8 hours. The reaction mixture is then filtered through Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over MgSO₄, and concentrated. Purification by column chromatography yields the desired enyne.
Comparative Performance Analysis
| Method | Coupling Partner | Key Reagents | Typical Yield | Functional Group Tolerance | Key Advantage | Major Drawback |
| Suzuki-Miyaura | Organoboron | Pd catalyst, Base | 80-98% | Very Good | Low toxicity of reagents[1] | Base-sensitive substrates can be problematic[2] |
| Stille | Organostannane | Pd catalyst | 75-95% | Excellent | Very mild, neutral conditions[6] | High toxicity of tin reagents[5][7] |
| Mizoroki-Heck | Alkene | Pd catalyst, Base | 60-90% | Good | High atom economy | Can require high temperatures; regioselectivity issues |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 70-95% | Good | Direct use of terminal alkynes | Oxygen sensitive; alkyne homocoupling[13] |
Visualizing the Chemist's Toolbox
To better understand the processes, the following diagrams illustrate the fundamental catalytic cycle common to these methods and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for a cross-coupling reaction.
Conclusion
The choice of a cross-coupling method for a given vinyl iodide is a multi-faceted decision that balances the nature of the desired bond, functional group compatibility, reagent toxicity, and operational complexity. The Suzuki-Miyaura coupling stands out for its robustness and environmentally benign profile, making it a first choice for many applications. For substrates intolerant to basic conditions, the Stille coupling offers a powerful, albeit toxic, alternative. The Mizoroki-Heck reaction provides an atom-economical route to substituted alkenes, while the Sonogashira coupling remains the undisputed champion for the synthesis of conjugated enynes. By understanding the core principles and practical considerations outlined in this guide, researchers can make informed decisions to accelerate their synthetic programs and achieve their molecular design goals with greater efficiency.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
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Valente, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1693-1703. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved January 26, 2026, from [Link]
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Krische, M. J., et al. (2019). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC, 6793836. Retrieved January 26, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 26, 2026, from [Link]
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Hull, K. L., et al. (2007). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 129(39), 11904-11905. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 26, 2026, from [Link]
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611. Retrieved January 26, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved January 26, 2026, from [Link]
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Panda, N. (2017). Heck Reaction—State of the Art. Catalysis Surveys from Asia, 21(4), 167-193. Retrieved January 26, 2026, from [Link]
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Bashir, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved January 26, 2026, from [Link]
-
Hassan, Z., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5259-5282. Retrieved January 26, 2026, from [Link]
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Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Characterization of Intermediates in the Heck Reaction of (E)-1-iodohex-1-ene
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of analytical techniques for the characterization of transient palladium intermediates in the Heck reaction, specifically utilizing (E)-1-iodohex-1-ene as a substrate. The content herein is grounded in established mechanistic principles and offers practical, field-proven insights into experimental design and data interpretation.
Introduction: Beyond the Black Box of Catalysis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][4] While the overall transformation is well-understood, optimizing the reaction, controlling selectivity, and developing novel catalysts requires a deeper understanding of the transient organopalladium species that constitute the catalytic cycle.
This guide moves beyond a simplistic "A + B -> C" view of the reaction. We will focus on the specific case of coupling (E)-1-iodohex-1-ene with an alkene. Our goal is to provide a comprehensive framework for identifying and characterizing the pivotal, yet often elusive, palladium intermediates that govern the reaction's outcome. By understanding the structure and behavior of these species, researchers can gain precise control over the catalytic process, troubleshoot unexpected results, and innovate more efficient synthetic routes.
The Canonical Heck Catalytic Cycle: A Step-by-Step Mechanistic Journey
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] While variations exist, the core pathway involves a sequence of well-defined organometallic transformations. Using (E)-1-iodohex-1-ene as our starting material, we can dissect the cycle into its fundamental steps.
-
A. Catalyst Activation: Most Heck reactions utilize a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species.[1][6] This reduction is often accomplished by a phosphine ligand, which also serves to stabilize the resulting Pd(0) complex (typically L₂Pd⁰, where L is a ligand like PPh₃).[1]
-
B. Oxidative Addition: The first committed step of the cycle is the oxidative addition of the vinyl halide into the electron-rich Pd(0) center.[3][7] For (E)-1-iodohex-1-ene, this involves the cleavage of the C-I bond and the formation of a new square-planar Pd(II) intermediate. This species is a σ-alkenylpalladium(II) complex, which experimental and theoretical studies have confirmed as the product of such additions. The general structure is trans-[Pd(I)((E)-hex-1-en-1-yl)(L)₂]. This step is critical and defines the entry point of the organic halide into the catalytic machinery.
-
C. Alkene Coordination and Migratory Insertion: The incoming alkene coordinates to the Pd(II) complex, a process that may require the dissociation of a ligand to create a vacant coordination site.[6] This is followed by the crucial C-C bond-forming step: a syn-migratory insertion, where the alkenyl group on the palladium migrates to one of the alkene's carbons.[1][3][8] This concerted process generates a new, saturated alkylpalladium(II) intermediate.[9]
-
D. β-Hydride Elimination: For the product to be released, the catalyst must undergo β-hydride elimination. A hydrogen atom on the carbon beta to the palladium is transferred to the metal center in a syn-elimination process, forming a hydridopalladium(II) complex ([H-Pd-X(L)₂]) and the desired substituted alkene product.[1][3][6] This step is often reversible, and its regioselectivity can influence the formation of isomeric products.[6][8]
-
E. Catalyst Regeneration: The final step closes the catalytic loop. A stoichiometric base (e.g., triethylamine) neutralizes the generated H-I, facilitating the reductive elimination of HI from the hydridopalladium(II) complex and regenerating the active Pd(0) catalyst for the next turnover.[1][3]
Visualizing the Catalytic Cycle
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction of (E)-1-iodohex-1-ene.
A Comparative Guide to Characterization Methodologies
The primary challenge in studying Heck intermediates is their transient nature. They exist at low concentrations and are often highly reactive. Therefore, a multi-faceted analytical approach is essential for their detection and structural elucidation.
| Technique | Information Provided | Mode | Advantages | Limitations |
| NMR Spectroscopy | Structural connectivity, stereochemistry, dynamic processes, reaction kinetics. | In situ / Ex situ | Provides detailed structural information in solution; non-destructive; allows real-time monitoring. | Lower sensitivity; complex spectra can be difficult to interpret; requires NMR-active nuclei. |
| Mass Spectrometry | Molecular weight, elemental composition, identification of charged species. | In situ / Ex situ | Extremely high sensitivity; can detect low-concentration species; ideal for identifying cationic intermediates. | Provides no direct structural or stereochemical data; fragmentation can complicate analysis. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Ex situ | Provides definitive proof of structure ("gold standard"). | Requires isolation of a stable, crystalline solid, which is extremely difficult for reactive intermediates. |
| Kinetic Analysis | Reaction rates, rate laws, identification of the rate-determining step. | In situ | Provides indirect mechanistic evidence; helps identify resting states of the catalyst. | Does not directly observe intermediates; interpretation can be complex. |
Experimental Protocols & Data Interpretation
A. In Situ NMR Spectroscopy: Watching the Reaction Unfold
Expertise & Causality: In situ NMR is arguably the most powerful tool for observing the entire cast of characters in the catalytic cycle. By monitoring the reaction directly in an NMR tube, we can track the consumption of reactants and the formation of both products and, crucially, observable intermediates. The choice of nuclei is key: ³¹P NMR is exquisite for tracking changes in the ligand environment around the palladium, while ¹H NMR follows the fate of the organic components.
Detailed Protocol (Conceptual):
-
Preparation: In a glovebox, an NMR tube is charged with the Pd precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base in a deuterated solvent (e.g., toluene-d₈ or THF-d₈).
-
Initial Spectrum: An initial spectrum (¹H, ³¹P) is acquired at the desired reaction temperature to establish a baseline and confirm the formation of the initial Pd(0) complex.
-
Initiation: The substrate, (E)-1-iodohex-1-ene, is injected into the NMR tube. Immediately following, the alkene coupling partner is added.
-
Time-Resolved Acquisition: A series of spectra (particularly ³¹P and ¹H) are acquired at regular intervals. Automated acquisition is essential.
-
Data Analysis: Spectra are analyzed to identify new signals corresponding to intermediates. For instance, the oxidative addition product trans-[Pd(I)((E)-hex-1-en-1-yl)(L)₂] will show a characteristic downfield shift in the ³¹P NMR spectrum compared to the L₂Pd⁰ complex. The vinylic protons of the hexenyl ligand will also exhibit unique shifts in the ¹H NMR spectrum.
| Intermediate | Expected NMR Signature (Conceptual) |
| L₂Pd⁰ Complex | ³¹P NMR: Single peak (e.g., ~20-30 ppm for (PPh₃)₂Pd⁰). |
| Oxidative Addition Adduct | ³¹P NMR: Sharp singlet, shifted relative to the Pd(0) complex. ¹H NMR: Characteristic signals for the hexenyl group bound to palladium. |
| Alkylpalladium(II) Adduct | ¹H NMR: Appearance of new signals in the aliphatic region corresponding to the newly formed C-C and C-H bonds. |
| Hydridopalladium(II) Complex | ¹H NMR: A highly upfield signal (e.g., -5 to -20 ppm), often showing coupling to ³¹P. |
B. Electrospray Ionization Mass Spectrometry (ESI-MS): Capturing Charged Species
Expertise & Causality: While many Heck intermediates are neutral, certain pathways, particularly with non-coordinating anions (like triflates), can proceed through cationic intermediates.[6] ESI-MS is exceptionally well-suited for detecting these charged species.[10] It involves transferring ions from a solution phase directly into the gas phase for analysis, making it a gentle technique that can preserve fragile organometallic complexes.
Detailed Protocol (Conceptual):
-
Reaction Sampling: A catalytic reaction is run under standard conditions. At various time points (or upon completion), a small aliquot is withdrawn.
-
Quenching & Dilution: The aliquot is immediately diluted in a suitable solvent for ESI (e.g., acetonitrile or methanol) to quench further reaction and prepare it for injection.
-
Infusion: The diluted sample is infused directly into the ESI-MS source.
-
Data Acquisition: Mass spectra are acquired in positive-ion mode. High-resolution mass spectrometry (HRMS) is used to obtain accurate mass data, which allows for the determination of the elemental composition.
-
Data Analysis: The resulting spectrum is analyzed for m/z values corresponding to the predicted cationic intermediates. For example, if a ligand dissociates from the oxidative addition product, a cationic species like [Pd(I)((E)-hex-1-en-1-yl)(L)]⁺ could potentially be observed. Isotopic pattern analysis for palladium is crucial for confirming the identity of Pd-containing ions.
Visualizing the Characterization Workflow
Caption: A multi-technique workflow for characterizing Heck reaction intermediates.
Trustworthiness: The Self-Validating System
The strength of this analytical approach lies in its self-validating nature. An intermediate proposed based on a new signal in the ³¹P NMR spectrum must be consistent with the molecular weight observed by ESI-MS. Kinetic data showing the rise and fall of a particular species must align with the NMR time-course study. It is the convergence of data from these orthogonal techniques that builds a robust, trustworthy model of the catalytic cycle. For instance, observing a Pd-hydride signal in the ¹H NMR provides strong evidence for the β-hydride elimination step, corroborating kinetic models that may suggest this step is rate-limiting under certain conditions.
Conclusion
Characterizing the intermediates in the Heck reaction of (E)-1-iodohex-1-ene requires moving beyond simple product analysis and employing a suite of sophisticated analytical techniques. In situ NMR spectroscopy provides the structural and kinetic backbone of the investigation, while ESI-MS offers unparalleled sensitivity for detecting key charged species. While X-ray crystallography remains the ultimate structural proof, its application is often limited to more stable model systems.
By systematically applying these methods in a correlated workflow, researchers can assemble a detailed and dynamic picture of the catalytic cycle. This fundamental understanding is not merely an academic exercise; it is the critical knowledge base required to design more active, selective, and robust catalytic systems for the synthesis of the next generation of molecules.
References
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Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
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The Intramolecular Heck Reaction - Macmillan Group, Princeton University. (2004). Available at: [Link]
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Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade - Journal of the American Chemical Society. (2024). Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle - ACS Catalysis. (2014). Available at: [Link]
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Heck Reaction Mechanism - BYJU'S. Available at: [Link]
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Intermediates generated in Heck reaction mechanism. - ResearchGate. (2024). Available at: [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Available at: [Link]
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Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF - Organometallics. (2009). Available at: [Link]
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Intramolecular Heck reaction - Wikipedia. (2023). Available at: [Link]
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Palladium Coupling Reactions in Organic Synthesis - Chemistry LibreTexts. (2023). Available at: [Link]
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Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF - ACS Publications. (2009). Available at: [Link]
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Basic Principles - Heck Reactions - Wipf Group, University of Pittsburgh. (2007). Available at: [Link]
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More stable product by Heck reaction: Beta-hydride elimination - YouTube. (2020). Available at: [Link]
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Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF - ResearchGate. (2009). Available at: [Link]
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Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes - ChemRxiv. (2023). Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC, NIH. (2020). Available at: [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of trans-1-Iodo-1-Hexene: A Guide for the Modern Laboratory
Understanding the Compound: A Foundation for Safe Handling
Trans-1-Iodo-1-Hexene (CAS No. 16644-98-7) is a halogenated alkene.[1] Its chemical structure, featuring a carbon-iodine bond, dictates its reactivity and informs the necessary precautions for its handling and disposal. Safety Data Sheets (SDS) for similar iodoalkanes and alkenes consistently highlight several key hazards: it is often harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[2] Therefore, all handling and disposal procedures must be predicated on a thorough understanding of these risks.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related tasks, the paramount consideration is personal and environmental protection. The following PPE is mandatory when handling trans-1-Iodo-1-Hexene in any form—pure, in solution, or as waste:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of trans-1-Iodo-1-Hexene should not be an afterthought but rather an integral part of the experimental plan. The following protocol outlines a systematic approach to its collection, storage, and eventual disposal.
Step 1: Waste Segregation and Collection
At the point of generation, trans-1-Iodo-1-Hexene waste must be segregated from other waste streams.
-
Designated Waste Container: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-1-Iodo-1-Hexene"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or research group
-
-
Avoid Mixing: Do not mix trans-1-Iodo-1-Hexene waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible mixtures can lead to dangerous reactions.
Step 2: Temporary Storage in the Laboratory
Proper storage of the hazardous waste container while it is being filled is crucial for maintaining a safe laboratory environment.
-
Secure Location: Store the waste container in a designated and secure area within the laboratory, away from sources of ignition and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Closed Container: The waste container must be kept tightly closed at all times, except when adding waste.[3]
Step 3: Arranging for Disposal
Once the experiment is complete or the waste container is full, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request form detailing the contents of the waste container.[3]
-
Professional Handling: Do not attempt to transport hazardous waste off-site yourself. This must be done by trained professionals in accordance with local, state, and federal regulations.
The decision-making process for the disposal of trans-1-Iodo-1-Hexene can be visualized as follows:
Caption: Disposal workflow for trans-1-Iodo-1-Hexene.
Decontamination and Spill Management
Accidents can happen, and a well-prepared laboratory is a safe laboratory.
Decontamination of Lab Equipment
Equipment that has come into contact with trans-1-Iodo-1-Hexene must be decontaminated before being used for other purposes or being washed.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which trans-1-Iodo-1-Hexene is soluble, such as ethanol or acetone. This rinseate must be collected and disposed of as hazardous waste.
-
Secondary Wash: After the initial solvent rinse, the equipment can be washed with soap and water.
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For large or uncontained spills, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with an absorbent material to contain the liquid.
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
The Regulatory Landscape: Why This Matters
The disposal of halogenated organic compounds is regulated by environmental agencies such as the U.S. Environmental Protection Agency (EPA). These regulations are in place to prevent the contamination of soil and water, and to protect human health. Improper disposal can lead to significant environmental damage and substantial legal and financial penalties for the institution. As a halogenated organic compound, trans-1-Iodo-1-Hexene falls under these stringent regulations, which often mandate high-temperature incineration as the preferred method of destruction to ensure complete breakdown of the molecule.[4]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 16644-98-7 | PubChem[1] |
| Molecular Formula | C6H11I | PubChem[1] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant | Guidechem[1] |
| Recommended PPE | Chemical splash goggles, nitrile/neoprene gloves, lab coat | General Laboratory Safety |
| Waste Classification | Halogenated Organic Waste | U.S. EPA |
| Disposal Method | Incineration via a licensed hazardous waste facility | U.S. EPA[4] |
By adhering to these procedures, researchers can ensure that their innovative work is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental responsibility.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
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Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from [Link]
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Chemical Spill Procedures. Princeton EHS. Retrieved from [Link]
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trans-1-Iodo-1-hexene. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-1-Iodo-1-Hexene
As professionals in the scientific community, our pursuit of innovation must be built upon an unwavering foundation of safety. The handling of reactive and potentially hazardous chemical intermediates like trans-1-Iodo-1-Hexene demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational framework rooted in the chemical's specific hazard profile. Our objective is to empower you with the knowledge to not only select the correct Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.
Hazard Profile: Understanding the 'Why' Behind the Protection
The required PPE is directly dictated by the inherent physical and toxicological properties of the substance. Based on data from analogous compounds, trans-1-Iodo-1-Hexene should be treated as a substance with the following key hazards:
| Hazard Class | Description & Rationale | Associated Risk Phrases |
| Flammable Liquid | The 1-hexene backbone classifies the compound as a highly flammable liquid.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3] This necessitates stringent control of ignition sources and static electricity. | H225: Highly flammable liquid and vapour.[1] |
| Aspiration Toxicity | If swallowed, the low viscosity of the hexene structure suggests a significant risk of the liquid being drawn into the lungs, which can be fatal.[1][2] | H304: May be fatal if swallowed and enters airways.[1][2] |
| Skin & Eye Irritation | Organoiodine compounds, such as 1-iodo-hexane, are known to cause skin and serious eye irritation.[4] Repeated contact with hexene analogs may also lead to skin dryness or cracking.[5] | H315: Causes skin irritation. H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | Vapors may cause respiratory irritation.[4] Inhalation of high concentrations can lead to central nervous system effects like headache, dizziness, and nausea.[5] | H335: May cause respiratory irritation.[4] |
| Aquatic Toxicity | The compound is expected to be toxic to aquatic life, requiring careful management of waste streams to prevent environmental release.[3] | H411: Toxic to aquatic life with long lasting effects.[6] |
Core Protective Equipment: A Barrier by Design
Every operation involving trans-1-Iodo-1-Hexene, from simple transfers to complex reactions, must be conducted with the following minimum PPE. The selection is based on creating a proven barrier between you and the chemical hazards.
Primary Engineering Control: The Chemical Fume Hood
All handling of trans-1-Iodo-1-Hexene must occur within a certified chemical fume hood. This is your primary defense against inhaling hazardous vapors and should be functioning with a verified face velocity (typically 80-120 fpm).
Eye and Face Protection: Non-Negotiable
Direct contact can cause severe irritation.[4]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7] Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Precaution: For procedures with a heightened risk of splashing (e.g., large-volume transfers, pressure reactions), a full-face shield must be worn over chemical splash goggles.[7][8] A face shield alone is insufficient.
Hand Protection: The Critical Interface
Your hands are most likely to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves provide a good initial barrier for incidental contact.[9] However, for prolonged handling or immersion, it is critical to consult the manufacturer's glove compatibility data for vinyl iodides or similar halogenated hydrocarbons.
-
Double Gloving: The practice of wearing two pairs of gloves is required.[8] This significantly reduces the risk of exposure from a single glove failure. The outer glove should be removed and replaced immediately if contamination is suspected. Gloves should be changed every 30 minutes during extended procedures.[8]
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the high flammability of the compound.
-
Apron/Gown: For larger-scale work (>50 mL) or tasks with a high splash potential, a chemical-resistant, poly-coated, disposable gown worn over the lab coat is required.[8][10] Gowns should be seamless and close in the back to provide maximum frontal protection.[8]
-
Apparel and Footwear: Full-length pants and closed-toe, liquid-resistant shoes are mandatory. Never handle this chemical with exposed skin on the legs or feet.
Respiratory Protection: A Secondary Safeguard
While the fume hood is the primary control, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: No respiratory protection is needed if all work is conducted in a properly functioning fume hood.
-
Emergency Situations: In the event of a large spill or fume hood failure, a NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges is required.[10] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Plan: Integrating Safety into Your Workflow
PPE Selection Workflow
The following decision tree illustrates the logic for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE selection workflow for handling trans-1-Iodo-1-Hexene.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on inner gloves.
-
Don the FR lab coat or disposable gown.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the coat/gown.
-
Don chemical splash goggles.
-
Don face shield, if required.
-
-
Doffing (Taking Off):
-
Remove the outer, most contaminated gloves first.
-
Remove the face shield and gown (if used).
-
Remove goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water immediately.
-
Decontamination and Disposal
Safe disposal is paramount to protect yourself, your colleagues, and the environment.
-
Contaminated PPE: All disposable PPE, including gloves and gowns, must be placed in a designated, sealed hazardous waste container immediately after use. Do not reuse disposable items.
-
Chemical Waste: trans-1-Iodo-1-Hexene and any materials used to clean up spills (e.g., absorbent pads) must be disposed of as hazardous waste.[3][4][5] The waste container must be clearly labeled and kept closed.
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full protective equipment, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools for cleanup.[3][5] Place the absorbed material into a sealed container for hazardous waste disposal.
References
-
Airgas. (2024). Safety Data Sheet: 1-Hexene. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-Hexene. [Link]
-
LookChem. (n.d.). trans-1-Iodo-1-Hexene. [Link]
-
PubChem. (n.d.). trans-1-Iodo-1-hexene. National Center for Biotechnology Information. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. airgas.com [airgas.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1(E)-Iodo-hex-1-ene - CAS-Number 16644-98-7 - Order from Chemodex [chemodex.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
